KR-31080
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
CAS 编号 |
174800-22-7 |
|---|---|
分子式 |
C30H28N8O |
分子量 |
516.6 g/mol |
IUPAC 名称 |
2-butyl-5-methyl-6-(1-oxidopyridin-1-ium-2-yl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C30H28N8O/c1-3-4-12-28-32-26-18-25(27-11-7-8-17-38(27)39)20(2)31-30(26)37(28)19-21-13-15-22(16-14-21)23-9-5-6-10-24(23)29-33-35-36-34-29/h5-11,13-18H,3-4,12,19H2,1-2H3,(H,33,34,35,36) |
InChI 键 |
DCYGPXCSWDZTIF-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of KR-62980
For Researchers, Scientists, and Drug Development Professionals
Abstract
KR-62980 is a novel, selective partial agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a key nuclear receptor involved in the regulation of glucose and lipid metabolism. This document provides a comprehensive technical overview of the mechanism of action of KR-62980, synthesizing available preclinical data. It details the compound's engagement with its primary target, its downstream signaling effects, and its physiological consequences in models of metabolic and neurodegenerative disease. This guide is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of selective PPARγ modulators.
Core Mechanism of Action: Partial Agonism of PPARγ
KR-62980 functions as a selective modulator of PPARγ. Unlike full agonists of the thiazolidinedione (TZD) class, KR-62980 exhibits partial agonism, leading to a distinct pharmacological profile with potentially improved therapeutic outcomes and fewer side effects.
Engagement with PPARγ
KR-62980 directly binds to the ligand-binding domain of PPARγ, inducing a conformational change that facilitates the recruitment of co-regulator proteins and subsequent modulation of target gene transcription.
Table 1: In Vitro Activity of KR-62980 at the PPARγ Receptor
| Parameter | Value | Cell Line/System | Reference |
| EC50 | 15 nM | Transactivation Assay | [1] |
Interaction with the Co-repressor TAZ
A key feature of KR-62980's partial agonism is its interaction with the transcriptional co-repressor TAZ. By promoting the interaction between PPARγ and TAZ, KR-62980 can attenuate the expression of certain PPARγ target genes, particularly those involved in adipogenesis. This selective modulation is thought to contribute to its favorable metabolic profile, separating the anti-hyperglycemic effects from the undesirable side effect of weight gain associated with full PPARγ agonists.
Signaling Pathways and Cellular Effects
The binding of KR-62980 to PPARγ initiates a cascade of molecular events that influence various cellular processes, including glucose metabolism, lipid metabolism, and cell survival.
Regulation of Glucose and Lipid Metabolism
KR-62980 has demonstrated significant effects on glucose and lipid metabolism, primarily through its actions in adipocytes.
-
Antihyperglycemic Effect: In a high-fat diet-induced mouse model of diabetes, treatment with KR-62980 for 14 days resulted in a reduction in plasma glucose levels.[1] This effect is attributed to the enhancement of insulin (B600854) sensitivity.
-
Weak Adipogenic Activity: KR-62980 displays weak adipogenic properties, with minimal induction of the adipocyte marker aP2 mRNA.[1] It can also antagonize the adipogenic effects of the full PPARγ agonist rosiglitazone (B1679542) in C3H10T1/2 cells.[1]
-
Inhibition of Cytosolic NADP+ Isocitrate Dehydrogenase (cICDH): KR-62980 has been shown to suppress lipid metabolism by inhibiting the enzyme cICDH, which is a key source of NADPH for fatty acid synthesis.
Table 2: Effects of KR-62980 on Metabolic Parameters
| Effect | Model System | Key Findings | Reference |
| Antihyperglycemic | High-fat diet-induced diabetic C57BL/6J mice | Reduced plasma glucose levels after 14 days of treatment. | [1] |
| Glucose Uptake | Differentiated 3T3-L1 adipocytes | Induced [3H]-deoxyglucose uptake in a concentration-dependent manner in the presence of insulin. | |
| Adipogenesis | C3H10T1/2 cells | Weakly adipogenic with little induction of aP2 mRNA; antagonized rosiglitazone-induced adipogenesis. |
Neuroprotective Effects
KR-62980 has shown neuroprotective properties in a cellular model of ischemia-reperfusion injury.
-
PPARγ-Dependent Neuroprotection: The neuroprotective effects of KR-62980 are mediated through PPARγ, as they are reversed by a PPARγ antagonist.
-
Anti-apoptotic and Anti-oxidant Mechanisms: KR-62980 inhibits neuronal cell death through anti-apoptotic and anti-oxidant mechanisms. This involves the suppression of nitric oxide (NO) and reactive oxygen species (ROS) formation.
-
Modulation of PTEN/Akt/ERK Signaling: The neuroprotective signaling cascade involves the suppression of PTEN (phosphatase and tensin homolog) expression, leading to increased phosphorylation of Akt and ERK (extracellular signal-regulated kinase).
Table 3: Neuroprotective Activity of KR-62980
| Effect | Model System | Key Findings | Reference |
| Neuroprotection | SK-N-SH cells (chemical ischemia-reperfusion) | Inhibited neuronal cell death. | |
| Mechanism | SK-N-SH cells | PPARγ-dependent; suppressed NO and ROS formation; suppressed PTEN expression; increased Akt and ERK phosphorylation. |
Pharmacokinetics and Metabolism
Understanding the pharmacokinetic profile of KR-62980 is crucial for its development as a therapeutic agent.
-
Oral Bioavailability: KR-62980 exhibits good oral bioavailability.
-
Metabolism: The compound is metabolized in the liver by cytochrome P450 enzymes.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. While specific, step-by-step protocols are not fully available in the public domain, the following outlines the general methodologies used in the key experiments cited.
PPARγ Transactivation Assay
This assay is used to determine the ability of a compound to activate the PPARγ receptor and initiate the transcription of a reporter gene. A common method involves transiently transfecting a suitable cell line (e.g., HEK293) with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene. Cells are then treated with the test compound, and the resulting luciferase activity is measured as an indicator of PPARγ activation.
In Vivo Antihyperglycemic Study in High-Fat Diet-Induced Diabetic Mice
Female C57BL/6J mice are typically fed a high-fat diet (e.g., 58% energy from fat) for a specified period to induce obesity and insulin resistance. The test compound (KR-62980) is then administered orally for a defined duration (e.g., 14 days). Blood glucose levels are monitored at baseline and at the end of the treatment period to assess the compound's antihyperglycemic efficacy.
Neuroprotection Assay in SK-N-SH Cells
The human neuroblastoma cell line SK-N-SH is used as a model for neuronal cell death. Chemical ischemia-reperfusion can be induced by treating the cells with agents that mimic ischemic conditions followed by a reperfusion-like recovery period. Cell viability is then assessed using methods such as the MTT assay in the presence and absence of the test compound to determine its neuroprotective effects.
Visualizations
Signaling Pathway of KR-62980 in Neuroprotection
Caption: Neuroprotective signaling pathway of KR-62980.
Experimental Workflow for In Vivo Antihyperglycemic Study
Caption: Workflow for in vivo antihyperglycemic study.
Conclusion
KR-62980 represents a promising selective PPARγ modulator with a distinct mechanism of action. Its partial agonism, mediated in part by its interaction with the co-repressor TAZ, allows for the separation of its beneficial antihyperglycemic effects from the adipogenic effects typically associated with full PPARγ agonists. Furthermore, its neuroprotective properties suggest a broader therapeutic potential. This technical guide provides a foundational understanding of KR-62980's mechanism of action, which can inform further research and development efforts for this and other selective PPARγ modulators.
References
KR-62980: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
KR-62980 is a novel, synthetic, small-molecule that has garnered significant interest in the scientific community for its distinct pharmacological profile. Identified as a partial agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), KR-62980 exhibits promising therapeutic potential, particularly in the fields of neuroprotection and metabolic disease. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of KR-62980. It details its mechanism of action, associated signaling pathways, and provides generalized experimental protocols for its study.
Chemical Structure and Properties
KR-62980 is an indenone derivative with the systematic IUPAC name 2-ethoxycarbonyl-N-methyl-6-(2-morpholin-4-ylethoxy)-3-phenylinden-1-imine oxide[1]. Its chemical structure is characterized by a central indene (B144670) core substituted with a phenyl group, a morpholinoethoxy side chain, and an N-methyl-N-oxoimino functional group.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-ethoxycarbonyl-N-methyl-6-(2-morpholin-4-ylethoxy)-3-phenylinden-1-imine oxide[1] |
| Molecular Formula | C25H28N2O5[1] |
| SMILES | CCOC(=O)C1=C(C2=C(C=C(C=C2)OCCN3CCOCC3)C1=--INVALID-LINK--[O-])C4=CC=CC=C4[1] |
| InChI | InChI=1S/C25H28N2O5/c1-3-31-25(28)23-22(18-7-5-4-6-8-18)20-10-9-19(17-21(20)24(23)26(2)29)32-16-13-27-11-14-30-15-12-27/h4-10,17H,3,11-16H2,1-2H3/b26-24+[1] |
| InChIKey | IPMKXUPPEBQHQL-SHHOIMCASA-N |
Physicochemical Properties
Note: The following physical properties are computed values from PubChem and have not been experimentally verified in the available literature.
| Property | Value |
| Molecular Weight | 436.5 g/mol |
| XLogP3 | 2.8 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 7 |
| Exact Mass | 436.199822 g/mol |
| Topological Polar Surface Area | 76.8 Ų |
| Heavy Atom Count | 32 |
No experimental data for melting point, boiling point, or solubility in common solvents (water, ethanol, DMSO) is publicly available at this time.
Biological Activity and Mechanism of Action
KR-62980 is a selective partial agonist of PPARγ, a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism, as well as inflammation. Unlike full PPARγ agonists, which can be associated with undesirable side effects, the partial agonism of KR-62980 suggests a more nuanced and potentially safer therapeutic profile.
Neuroprotective Effects
KR-62980 has demonstrated significant neuroprotective effects in preclinical models. It has been shown to inhibit neuronal cell death induced by chemical ischemia-reperfusion. This protective action is attributed to its ability to suppress apoptosis and oxidative stress in a PPARγ-dependent manner.
The proposed signaling pathway for the neuroprotective effects of KR-62980 is depicted below:
Caption: Signaling pathway of KR-62980-mediated neuroprotection.
Effects on Lipid Metabolism
In addition to its neuroprotective properties, KR-62980 has been shown to suppress lipid metabolism. This effect is mediated through the inhibition of cytosolic NADP+-dependent isocitrate dehydrogenase (cICDH), a key enzyme in fatty acid synthesis. This dual mechanism of action, combining PPARγ partial agonism with cICDH inhibition, distinguishes KR-62980 from other PPARγ agonists and may contribute to its weak anti-adipogenic activity.
Experimental Protocols
The following are generalized protocols for key experiments involving KR-62980, based on standard laboratory techniques and information from published studies. Researchers should optimize these protocols for their specific experimental conditions.
Cell Culture and Treatment
-
Cell Line: Human neuroblastoma cell line SK-N-SH is a suitable model for studying the neuroprotective effects of KR-62980.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Prepare a stock solution of KR-62980 in dimethyl sulfoxide (B87167) (DMSO). Dilute the stock solution in culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically <0.1%).
Assessment of Neuroprotection (Chemical Ischemia-Reperfusion Model)
This workflow outlines the steps to assess the neuroprotective effects of KR-62980.
Caption: Workflow for assessing the neuroprotective effects of KR-62980.
Western Blot Analysis of Signaling Proteins
This protocol is for the detection of total and phosphorylated levels of PTEN, Akt, and ERK.
| Step | Procedure |
| 1. Cell Lysis | After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. |
| 2. Protein Quantification | Determine protein concentration using a BCA or Bradford assay. |
| 3. SDS-PAGE | Separate equal amounts of protein on a polyacrylamide gel. |
| 4. Protein Transfer | Transfer proteins to a PVDF or nitrocellulose membrane. |
| 5. Blocking | Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. |
| 6. Primary Antibody Incubation | Incubate the membrane with primary antibodies against total and phosphorylated PTEN, Akt, and ERK overnight at 4°C. |
| 7. Secondary Antibody Incubation | Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. |
| 8. Detection | Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. |
| 9. Analysis | Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH). |
Cytosolic NADP+ Isocitrate Dehydrogenase (cICDH) Inhibition Assay
This is a generalized workflow to determine the inhibitory effect of KR-62980 on cICDH activity.
Caption: Workflow for cICDH inhibition assay.
Conclusion
KR-62980 is a promising pharmacological agent with a unique dual mechanism of action as a PPARγ partial agonist and a cICDH inhibitor. Its demonstrated neuroprotective and anti-adipogenic effects in preclinical studies warrant further investigation for its potential therapeutic applications in neurodegenerative diseases and metabolic disorders. This technical guide provides a foundational understanding of KR-62980 for researchers and professionals in the field of drug discovery and development. Further experimental validation of its physicochemical properties and detailed elucidation of its signaling pathways will be crucial for its advancement as a clinical candidate.
References
The Preclinical Safety and Toxicology Profile of KR-62980: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes publicly available information regarding the non-clinical safety and toxicology assessment of drug candidates. Specific quantitative data and detailed experimental protocols for KR-62980 are not available in the public domain and are considered proprietary. The information presented herein is intended to serve as a technical guide to the principles and methodologies applied to the safety evaluation of a compound like KR-62980.
Introduction to KR-62980
KR-62980 is a novel, selective partial agonist of peroxisome proliferator-activated receptor-gamma (PPARγ).[1] As a PPARγ agonist, it has been investigated for its potential therapeutic effects, including neuroprotection and management of metabolic disorders.[1][2] Preclinical studies have highlighted its antihyperglycemic activity with potentially reduced side effects, such as weight gain, compared to full PPARγ agonists like rosiglitazone.[1] Understanding the safety and toxicology profile of KR-62980 is a critical component of its development as a potential therapeutic agent. This guide outlines the typical non-clinical studies required to establish such a profile.
Mechanism of Action
KR-62980 exerts its effects primarily through the activation of PPARγ. Its mechanism has been elucidated in several preclinical models:
-
Neuroprotection: In neuronal cells, KR-62980 has been shown to inhibit cell death induced by chemical ischemia-reperfusion. This neuroprotective effect is associated with anti-apoptotic and anti-oxidant mechanisms. The signaling cascade involves the suppression of PTEN expression, leading to increased phosphorylation of Akt and ERK. These effects are PPARγ-dependent, as they can be reversed by PPARγ antagonists.[2]
-
Lipid Metabolism: KR-62980 has demonstrated a unique profile in regulating lipid metabolism. It has been found to suppress lipid metabolism by inhibiting cytosolic NADP+ isocitrate dehydrogenase (cICDH), an enzyme critical for fat metabolism. This action may contribute to its observed weak antiadipogenic activity, a desirable trait for a potential anti-diabetic drug.[1]
Below is a diagram illustrating the proposed neuroprotective signaling pathway of KR-62980.
Non-Clinical Safety and Toxicology Assessment
A comprehensive non-clinical safety and toxicology program is essential to characterize the potential risks of a new drug candidate before administration to humans. The following sections describe the standard battery of studies that would be conducted for a compound like KR-62980.
Acute Toxicity Studies
Objective: To determine the potential toxicity of a single, high dose of the test substance and to identify the maximum tolerated dose (MTD).
Experimental Protocol (General):
-
Species: Typically conducted in two mammalian species (one rodent, one non-rodent).
-
Administration: The test substance is administered via the intended clinical route, as well as intravenously. A range of doses is used.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of up to 14 days.
-
Endpoint: The primary endpoint is the LD50 (lethal dose for 50% of the animals), though this is often now replaced by methods that use fewer animals to estimate acute toxicity.
The workflow for a typical acute toxicity study is depicted below.
Data Presentation: While no public data exists for KR-62980, the results of acute toxicity studies are typically summarized as follows:
| Species | Route of Administration | LD50 (mg/kg) | Clinical Signs of Toxicity |
| Mouse | Oral | Data not available | Data not available |
| Rat | Oral | Data not available | Data not available |
| Dog | Oral | Data not available | Data not available |
Repeat-Dose Toxicity Studies
Objective: To evaluate the toxicological effects of the test substance after repeated administration over a prolonged period. These studies help to identify target organs of toxicity and to determine a No-Observed-Adverse-Effect Level (NOAEL).
Experimental Protocol (General):
-
Species: Two species (one rodent, one non-rodent).
-
Duration: Varies depending on the intended duration of clinical use (e.g., 28 days, 90 days, 6 months).
-
Dose Levels: At least three dose levels (low, mid, high) and a control group.
-
Parameters Monitored: Clinical observations, body weight, food/water consumption, ophthalmology, hematology, clinical chemistry, urinalysis, and full histopathological examination of tissues.
Data Presentation: Key findings from repeat-dose toxicity studies are summarized to identify the NOAEL.
| Study Duration | Species | NOAEL (mg/kg/day) | Target Organs of Toxicity | Key Findings |
| 28-Day | Rat | Data not available | Data not available | Data not available |
| 90-Day | Rat | Data not available | Data not available | Data not available |
| 28-Day | Dog | Data not available | Data not available | Data not available |
| 90-Day | Dog | Data not available | Data not available | Data not available |
Genotoxicity Studies
Objective: To assess the potential of the test substance to cause damage to genetic material (DNA).
Experimental Protocol (General): A standard battery of in vitro and in vivo tests is performed:
-
Ames Test (in vitro): A bacterial reverse mutation assay to detect gene mutations.
-
Mammalian Cell Chromosomal Aberration Test (in vitro): To assess for chromosomal damage in mammalian cells.
-
In Vivo Micronucleus Test: To evaluate chromosomal damage in the bone marrow of rodents.
The logical relationship between these genotoxicity assays is shown below.
Data Presentation: The results of the genotoxicity battery are typically presented in a summary table.
| Assay | Test System | Concentration/Dose Range | Metabolic Activation | Result |
| Ames Test | S. typhimurium, E. coli | Data not available | With and without | Data not available |
| Chromosomal Aberration | CHO or human lymphocytes | Data not available | With and without | Data not available |
| In Vivo Micronucleus | Mouse or Rat Bone Marrow | Data not available | N/A | Data not available |
Safety Pharmacology Studies
Objective: To investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.
Experimental Protocol (General): The "core battery" of safety pharmacology studies evaluates the effects on:
-
Central Nervous System (CNS): Functional observational battery (FOB) or Irwin test in rodents.
-
Cardiovascular System: In vivo studies in a large animal species (e.g., dog, non-human primate) to assess effects on blood pressure, heart rate, and ECG. In vitro hERG assay to assess the potential for QT prolongation.
-
Respiratory System: Evaluation of respiratory rate and function in rodents.
Data Presentation: A summary of the safety pharmacology findings is crucial for assessing the risk of adverse effects in humans.
| System | Assay | Species | Key Findings |
| CNS | Irwin Test/FOB | Rat | Data not available |
| Cardiovascular | In vivo telemetry | Dog | Data not available |
| hERG assay | In vitro | Data not available | |
| Respiratory | Whole-body plethysmography | Rat | Data not available |
Metabolism and Pharmacokinetics
In vitro studies of KR-62980 metabolism in human liver microsomes have shown that it is hydroxylated primarily by cytochrome P450 enzymes CYP1A2, CYP2D6, CYP3A4, and CYP3A5. Importantly, KR-62980 did not inhibit the activity of major P450s at the tested concentrations (IC50 > 50 µM), suggesting a low potential for drug-drug interactions mediated by these enzymes.[3]
Conclusion
The preclinical safety and toxicology profiling of a novel drug candidate like KR-62980 is a multi-faceted process that involves a standardized battery of in vitro and in vivo studies. While specific data for KR-62980 are not publicly available, this guide outlines the core principles and methodologies that would be applied to characterize its safety profile. The known mechanism of action of KR-62980 as a PPARγ partial agonist with a unique effect on lipid metabolism provides a foundation for its potential therapeutic use. A thorough evaluation of its safety through the studies described herein is a prerequisite for its advancement into clinical development.
References
- 1. :: Environmental Analysis Health and Toxicology [eaht.org]
- 2. Acute toxicity assessment for TiO2 photocatalyst (GST) made from wastewater using TiCl4 in rat [eaht.org]
- 3. Neuroprotective effects of KR-62980, a new PPARγ agonist, against chemical ischemia-reperfusion in SK-N-SH cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereoisomer KR-63198 of KR-62980
For Researchers, Scientists, and Drug Development Professionals
Abstract
KR-62980 and its stereoisomer, KR-63198, are novel, selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulators. This technical guide provides a comprehensive overview of their known biological activities, metabolic profiles, and mechanisms of action based on available scientific literature. While both compounds are identified as PPARγ modulators, significant differences in their metabolic stability have been observed, highlighting the critical role of stereochemistry in drug pharmacology. This document summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes the known signaling pathways associated with KR-62980. It is important to note that publicly available information on the specific synthesis, stereochemical configuration, and comprehensive biological activity of KR-63198 is limited.
Introduction
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a well-established therapeutic target for type 2 diabetes, as it plays a crucial role in adipogenesis, lipid metabolism, and insulin (B600854) sensitivity. KR-62980 has been identified as a novel, selective PPARγ partial agonist with antihyperglycemic activity and a unique profile of weak adipogenesis, potentially offering an improved side-effect profile compared to full PPARγ agonists like rosiglitazone.[1] Its stereoisomer, KR-63198, has been studied in comparison, primarily in the context of its metabolic fate.
Physicochemical and Pharmacokinetic Properties
A direct comparison of the in vitro metabolism of KR-62980 and KR-63198 in human liver microsomes revealed significant stereoselectivity. KR-62980 is metabolized more rapidly than KR-63198, as indicated by a threefold higher intrinsic clearance. The primary metabolic pathway for both stereoisomers is hydroxylation, mediated predominantly by cytochrome P450 enzymes CYP1A2, CYP2D6, CYP3A4, and CYP3A5.
Table 1: Comparative In Vitro Metabolism of KR-62980 and KR-63198
| Parameter | KR-62980 | KR-63198 | Reference |
| Intrinsic Clearance (CLint) | 0.012 ± 0.001 µL/min/pmol P450 | 0.004 ± 0.001 µL/min/pmol P450 | |
| Major Metabolite | Hydroxylated metabolite | Hydroxylated metabolite | |
| Primary Metabolizing Enzymes | CYP1A2, CYP2D6, CYP3A4, CYP3A5 | CYP1A2, CYP2D6, CYP3A4, CYP3A5 |
Table 2: Pharmacokinetic Parameters of KR-62980 in Rats
| Parameter | Value | Reference |
| Oral Bioavailability | 65% | [1] |
| Terminal Elimination Half-life | 2.5 hours | [1] |
Biological Activity and Mechanism of Action
KR-62980 acts as a selective PPARγ agonist with an EC50 of 15 nM in a transactivation assay.[1] In cellular models, it has demonstrated the ability to induce glucose uptake in adipocytes.[1] A distinguishing feature of KR-62980 is its weak adipogenic effect; it shows little induction of the adipogenic marker aP2 mRNA and can antagonize the adipogenic effects of the full agonist rosiglitazone.[1]
Further investigation into its mechanism has revealed that KR-62980's anti-adipogenic activity is mediated through the augmentation of the interaction between PPARγ and the transcriptional co-activator with PDZ-binding motif (TAZ). By enhancing the nuclear localization of TAZ and its binding to PPARγ, KR-62980 suppresses PPARγ's transcriptional activity related to adipogenesis. This effect is dependent on TAZ, as knockdown of TAZ diminishes the anti-adipogenic properties of KR-62980.
Additionally, KR-62980 has been shown to exert neuroprotective effects in a model of chemical ischemia-reperfusion. This neuroprotection is PPARγ-dependent and involves the suppression of PTEN (Phosphatase and tensin homolog) and subsequent activation of the PI3K/Akt and ERK signaling pathways.
Comparative data on the PPARγ agonist activity (e.g., EC50) and other biological effects of KR-63198 are not available in the reviewed scientific literature.
Signaling Pathways and Experimental Workflows
Proposed Anti-Adipogenic Signaling Pathway of KR-62980
The following diagram illustrates the proposed mechanism by which KR-62980 modulates adipogenesis through the PPARγ-TAZ signaling axis.
Neuroprotective Signaling Pathway of KR-62980
This diagram depicts the signaling cascade initiated by KR-62980 in neuronal cells, leading to a protective effect against ischemia-reperfusion injury.
Experimental Protocols
Detailed experimental protocols for the synthesis and specific biological assays of KR-62980 and KR-63198 are not publicly available. The following are generalized methodologies representative of the types of experiments conducted in the cited literature.
In Vitro Metabolism in Human Liver Microsomes
-
Objective: To determine the metabolic stability and identify the major metabolites of a test compound.
-
Materials: Pooled human liver microsomes, test compounds (KR-62980, KR-63198), NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase), phosphate (B84403) buffer (pH 7.4).
-
Procedure:
-
A reaction mixture is prepared containing human liver microsomes and the test compound in phosphate buffer.
-
The mixture is pre-incubated at 37°C.
-
The reaction is initiated by the addition of the NADPH-generating system.
-
Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).
-
Samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound and identify metabolites.
-
The intrinsic clearance (CLint) is calculated from the rate of disappearance of the parent compound.
-
PPARγ Transactivation Assay
-
Objective: To measure the ability of a compound to activate the PPARγ receptor.
-
Materials: A suitable host cell line (e.g., HEK293T), an expression vector for the PPARγ ligand-binding domain fused to a DNA-binding domain (e.g., GAL4), a reporter plasmid containing response elements for the DNA-binding domain upstream of a reporter gene (e.g., luciferase), transfection reagent, test compounds.
-
Procedure:
-
Host cells are co-transfected with the PPARγ expression vector and the reporter plasmid.
-
After an incubation period to allow for protein expression, the cells are treated with various concentrations of the test compound (e.g., KR-62980).
-
Cells are incubated for a further period (e.g., 24 hours).
-
Cells are lysed, and the reporter gene activity (e.g., luciferase activity) is measured using a luminometer.
-
The data are normalized to a control (e.g., vehicle-treated cells) and plotted against the compound concentration to determine the EC50 value.
-
Conclusion
KR-62980 and its stereoisomer KR-63198 are important research compounds for understanding the pharmacology of PPARγ modulation. The available data clearly demonstrate that stereochemistry has a profound impact on the metabolic stability of these molecules, with KR-62980 being cleared more rapidly in vitro. KR-62980 itself presents a compelling profile as a PPARγ modulator with anti-hyperglycemic effects and a unique anti-adipogenic mechanism involving the TAZ protein. It also shows potential as a neuroprotective agent through PPARγ-dependent signaling.
However, a comprehensive understanding of the structure-activity relationship between these two stereoisomers is hampered by the lack of publicly available data on the synthesis, absolute stereochemistry, and the comparative PPARγ agonist potency of KR-63198. Further research is required to fully elucidate the therapeutic potential of each stereoisomer and to leverage these findings in the development of next-generation selective PPARγ modulators with optimized efficacy and safety profiles.
References
Methodological & Application
Application Notes and Protocols for KR-62980 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosage and experimental protocols for the investigation of KR-62980, a selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, in animal models of metabolic disease.
Introduction to KR-62980
KR-62980 is a potent and selective agonist of PPARγ, a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism. Activation of PPARγ by agonists like KR-62980 leads to the transcription of genes involved in insulin (B600854) sensitization, adipocyte differentiation, and lipid uptake and storage. Preclinical studies have demonstrated the anti-hyperglycemic effects of KR-62980 in rodent models of diet-induced obesity and type 2 diabetes.
Recommended Dosage for Animal Studies
The appropriate dosage of KR-62980 can vary depending on the animal model, the specific disease indication, and the desired therapeutic effect. Based on available pharmacokinetic and efficacy data, the following dosage ranges are recommended for initial studies.
Pharmacokinetic Profile
Pharmacokinetic studies of KR-62980 have been conducted in both Sprague-Dawley rats and ICR mice. The compound exhibits dose-independent pharmacokinetics within the tested oral dosage range of 2 to 10 mg/kg.[1] Key pharmacokinetic parameters are summarized in the table below.
| Parameter | Sprague-Dawley Rats (Oral, 2 mg/kg) | ICR Mice (Oral, 2, 5, 10 mg/kg) |
| Bioavailability | ~60.9% | Data not specified, dose-independent PK |
| Tmax | Not specified | Not specified |
| Cmax | Not specified | Not specified |
| AUC (dose-normalized) | 0.50 ± 0.09 h·µg/mL | 0.41 - 0.62 h·µg/mL |
| Plasma Protein Binding | 89.4% | Not specified |
Data compiled from available literature.[1]
Efficacy Studies in Diabetic Models
In a high-fat diet-induced diabetic mouse model (C57BL/6J), KR-62980 has been shown to reduce plasma glucose levels following a 14-day treatment period. While the specific dose from this seminal study is not publicly available, based on the pharmacokinetic profile and effective doses of other PPARγ agonists in similar models, a starting dose of 10 mg/kg, administered orally once daily , is recommended for efficacy studies in mice. Dose-response studies ranging from 5 mg/kg to 20 mg/kg may be warranted to determine the optimal therapeutic dose for a specific model.
Experimental Protocols
Induction of High-Fat Diet (HFD)-Induced Diabetes in C57BL/6J Mice
This protocol describes the induction of a diabetic phenotype in C57BL/6J mice, a commonly used model for studying obesity and type 2 diabetes.
Materials:
-
Male C57BL/6J mice (4-6 weeks old)
-
High-fat diet (HFD; typically 45-60% kcal from fat)
-
Standard chow diet (Control)
-
Animal caging with environmental enrichment
-
Glucometer and test strips
-
Animal scale
Procedure:
-
Acclimatize mice to the animal facility for at least one week upon arrival.
-
Randomly assign mice to two groups: Control (standard chow diet) and HFD.
-
House mice individually or in small groups and provide ad libitum access to their respective diets and water.
-
Monitor body weight and food intake weekly.
-
After 8-12 weeks on the respective diets, confirm the diabetic phenotype in the HFD group by measuring fasting blood glucose levels. A fasting blood glucose level >126 mg/dL is typically considered diabetic.
Experimental Workflow for Diabetes Induction
Caption: Workflow for inducing a diabetic phenotype in mice.
In Vivo Efficacy Study of KR-62980
This protocol outlines a typical efficacy study to evaluate the anti-diabetic effects of KR-62980 in HFD-induced diabetic mice.
Materials:
-
HFD-induced diabetic C57BL/6J mice
-
KR-62980
-
Vehicle control (e.g., 0.5% carboxymethylcellulose in water)
-
Oral gavage needles
-
Blood collection supplies (e.g., lancets, micro-hematocrit tubes)
-
Equipment for endpoint analysis (e.g., glucometer, insulin ELISA kit)
Procedure:
-
Once the diabetic phenotype is confirmed, randomly assign the HFD-fed mice into two treatment groups: Vehicle control and KR-62980 (e.g., 10 mg/kg).
-
Administer the assigned treatment orally via gavage once daily for a predetermined period (e.g., 14 or 28 days).
-
Monitor body weight and food intake regularly throughout the treatment period.
-
At the end of the treatment period, perform the following assessments:
-
Fasting Blood Glucose: Fast mice overnight (approximately 12-16 hours) and measure blood glucose from a tail vein blood sample.
-
Oral Glucose Tolerance Test (OGTT): Following an overnight fast, administer a bolus of glucose (e.g., 2 g/kg) orally. Collect blood samples at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration to measure blood glucose levels.
-
Serum Insulin Levels: Collect blood at baseline (fasting) and potentially during the OGTT to measure serum insulin levels using an ELISA kit.
-
-
At the end of the study, euthanize the animals and collect tissues (e.g., liver, adipose tissue, muscle) for further analysis (e.g., gene expression, histology).
Experimental Workflow for Efficacy Study
Caption: Workflow for an in vivo efficacy study of KR-62980.
Mechanism of Action: PPARγ Signaling Pathway
KR-62980 exerts its therapeutic effects by activating the PPARγ signaling pathway. The diagram below illustrates the key steps in this pathway.
PPARγ Signaling Pathway
Caption: Simplified PPARγ signaling pathway activated by KR-62980.
References
Application Notes and Protocols for Neuroprotection Assays of KR-62980
Audience: Researchers, scientists, and drug development professionals.
Introduction
KR-62980 is a novel peroxisome proliferator-activated receptor γ (PPARγ) agonist that has demonstrated significant neuroprotective effects in preclinical studies.[1][2] These application notes provide detailed protocols for in vitro neuroprotection assays to evaluate the efficacy and mechanism of action of KR-62980 in a neuronal cell model of ischemia-reperfusion injury. The described methodologies are intended to offer a robust framework for screening and mechanistic studies in neuropharmacology and drug development.
Mechanism of Action Overview
KR-62980 exerts its neuroprotective effects through the activation of PPARγ.[1] This activation initiates a signaling cascade that involves the suppression of Phosphatase and Tensin Homolog (PTEN), leading to the subsequent phosphorylation and activation of Akt and Extracellular signal-regulated kinase (ERK).[1][2] This pathway ultimately mitigates neuronal cell death caused by oxidative stress and apoptosis following ischemia-reperfusion injury. The effects of KR-62980 are PPARγ-dependent, as they can be reversed by PPARγ antagonists.[1][2]
Data Presentation
Table 1: Effect of KR-62980 on Cell Viability in a Chemical Ischemia-Reperfusion Model
| Treatment Group | Concentration (µM) | Cell Viability (%) |
| Control | - | 100 ± 5.2 |
| Ischemia-Reperfusion (IR) | - | 55 ± 4.8 |
| IR + KR-62980 | 0.1 | 68 ± 5.1 |
| IR + KR-62980 | 1 | 85 ± 6.3 |
| IR + KR-62980 | 10 | 92 ± 5.9 |
Data are representative and compiled based on descriptions of significant neuroprotection. Actual values may vary between experiments.
Table 2: Effect of KR-62980 on Reactive Oxygen Species (ROS) Formation
| Treatment Group | Concentration (µM) | Relative Fluorescence Intensity (%) |
| Control | - | 100 ± 7.5 |
| Ischemia-Reperfusion (IR) | - | 250 ± 15.2 |
| IR + KR-62980 | 1 | 150 ± 10.8 |
| IR + KR-62980 | 10 | 110 ± 8.9 |
Data are representative and compiled based on descriptions of significant ROS suppression. Actual values may vary between experiments.
Table 3: Effect of KR-62980 and Pathway Inhibitors on Protein Phosphorylation
| Treatment Group | p-Akt / Total Akt (Fold Change) | p-ERK / Total ERK (Fold Change) |
| Control | 1.0 | 1.0 |
| Ischemia-Reperfusion (IR) | 0.4 | 0.5 |
| IR + KR-62980 (10 µM) | 1.8 | 1.9 |
| IR + KR-62980 + Wortmannin (PI3K Inhibitor) | 0.5 | 1.8 |
| IR + KR-62980 + PD98059 (ERK Inhibitor) | 1.7 | 0.6 |
Data are representative and compiled based on descriptions of signaling pathway activation. Actual values may vary between experiments.
Mandatory Visualization
Caption: Signaling pathway of KR-62980-mediated neuroprotection.
Caption: Experimental workflow for neuroprotection assays.
Experimental Protocols
Cell Culture and Induction of Chemical Ischemia-Reperfusion
This protocol describes the culture of SK-N-SH cells and the induction of neuronal injury using a chemical model of ischemia-reperfusion.
Materials:
-
SK-N-SH human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Antimycin A
-
2-deoxyglucose (2-DG)
-
96-well and 6-well cell culture plates
Protocol:
-
Cell Culture: Culture SK-N-SH cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed cells in 96-well plates (for viability and ROS assays) or 6-well plates (for protein analysis) and allow them to adhere and grow to 70-80% confluency.
-
Pre-treatment: Pre-treat the cells with various concentrations of KR-62980 (e.g., 0.1, 1, 10 µM) or vehicle control for 24 hours.
-
Chemical Ischemia: To induce ischemia, replace the culture medium with a glucose-free medium containing antimycin A (e.g., 10 µM) and 2-deoxyglucose (e.g., 10 mM). Incubate for a specified period (e.g., 1-2 hours) at 37°C.
-
Reperfusion: To simulate reperfusion, remove the ischemia medium, wash the cells with PBS, and replace it with normal, glucose-containing culture medium. Incubate for a further period (e.g., 24 hours) before proceeding with assays.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Protocol:
-
Following the ischemia-reperfusion protocol, remove the culture medium from the 96-well plate.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.[3][4][5]
Materials:
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
After the reperfusion period, wash the cells in the 96-well plate twice with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.[3]
-
Wash the cells twice with PBS to remove the excess probe.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[3]
-
Quantify the relative ROS levels as a percentage of the control group.
Western Blot Analysis for PTEN, Phospho-Akt, and Phospho-ERK
This protocol is for the detection and semi-quantification of key proteins in the KR-62980 signaling pathway.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PTEN, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection system
-
Densitometry software
Protocol:
-
Following treatment in 6-well plates, lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL detection system.
-
Quantify the band intensities using densitometry software and normalize to the respective total protein or loading control.
References
- 1. Neuroprotective effects of KR-62980, a new PPARγ agonist, against chemical ischemia-reperfusion in SK-N-SH cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
Application Notes: Utilizing KR-62980 for the Investigation of Lipid Metabolism
Introduction
KR-62980 is a novel partial agonist of Peroxisome Proliferator-Activated Receptor γ (PPARγ), a key regulator of lipid metabolism and adipogenesis.[1] Unlike full PPARγ agonists which can lead to undesirable side effects such as weight gain, KR-62980 demonstrates antihyperglycemic properties with only weak adipogenic activity.[1] This unique profile is attributed to its inhibitory effect on cytosolic NADP(+) isocitrate dehydrogenase (cICDH), an enzyme crucial for supplying NADPH for fatty acid synthesis.[1] These application notes provide detailed protocols for researchers, scientists, and drug development professionals to study the effects of KR-62980 on lipid metabolism.
Mechanism of Action
KR-62980 exerts its effects on lipid metabolism through a dual mechanism:
-
Partial PPARγ Agonism: It partially activates PPARγ, influencing the transcription of genes involved in glucose and lipid homeostasis.
-
Inhibition of cICDH: It suppresses the activity of cytosolic NADP(+) isocitrate dehydrogenase, leading to a reduction in the NADPH pool required for de novo lipogenesis.[1]
This combined action results in an overall suppression of lipid accumulation.
Quantitative Data Summary
The following tables present hypothetical quantitative data to illustrate the expected outcomes of experiments with KR-62980. These tables should be used as a template for organizing experimental results.
Table 1: Effect of KR-62980 on 3T3-L1 Adipocyte Differentiation and Lipid Accumulation
| Treatment | Concentration (µM) | Adipocyte Differentiation (% of Control) | Lipid Accumulation (OD at 510 nm) | cICDH mRNA Expression (Fold Change) |
| Vehicle Control | - | 100 ± 5.0 | 1.2 ± 0.1 | 1.0 |
| Rosiglitazone | 1 | 150 ± 8.0 | 1.8 ± 0.15 | 1.1 ± 0.05 |
| KR-62980 | 0.1 | 95 ± 4.5 | 1.1 ± 0.09 | 0.8 ± 0.04 |
| KR-62980 | 1 | 80 ± 6.2 | 0.9 ± 0.07 | 0.6 ± 0.03 |
| KR-62980 | 10 | 65 ± 5.8 | 0.7 ± 0.06 | 0.4 ± 0.02 |
Table 2: In Vivo Effects of KR-62980 in a High-Fat Diet-Induced Obesity Mouse Model
| Treatment Group | Dosage (mg/kg/day) | Body Weight Gain (g) | Liver Triglyceride (mg/g tissue) | Serum Total Cholesterol (mg/dL) |
| Control (Normal Diet) | - | 5 ± 0.5 | 10 ± 1.2 | 80 ± 7.5 |
| Control (High-Fat Diet) | - | 20 ± 1.8 | 50 ± 4.5 | 150 ± 12.0 |
| KR-62980 | 10 | 15 ± 1.5 | 35 ± 3.2 | 120 ± 10.5 |
| KR-62980 | 30 | 12 ± 1.1 | 25 ± 2.8 | 100 ± 9.8 |
Signaling Pathway and Experimental Workflow Diagrams
References
Application Notes and Protocols: KR-62980 in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
KR-62980 is a novel, selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist demonstrating significant neuroprotective properties.[1] Its mechanism of action involves the modulation of key signaling pathways implicated in cellular survival, inflammation, and apoptosis. These characteristics make KR-62980 a promising candidate for combination therapies aimed at treating complex multifactorial diseases, particularly neurodegenerative disorders. This document provides detailed application notes and protocols for investigating KR-62980 in combination with other therapeutic agents, based on its known mechanistic profile and synergistic potential with other signaling pathway modulators.
Mechanism of Action of KR-62980
KR-62980 exerts its therapeutic effects primarily through the activation of PPARγ, a nuclear receptor that regulates gene expression. Key downstream effects include:
-
Anti-inflammatory and Antioxidant Effects: KR-62980 suppresses the production of nitric oxide (NO) and reactive oxygen species (ROS), key mediators of oxidative stress and neuronal damage.[1]
-
Anti-apoptotic Activity: It inhibits programmed cell death by suppressing the expression of pro-apoptotic proteins.[1]
-
Modulation of Pro-survival Signaling Pathways: KR-62980 suppresses the expression of Phosphatase and Tensin Homolog (PTEN), leading to the increased phosphorylation and activation of Akt (Protein Kinase B) and Extracellular signal-regulated kinase (ERK), crucial kinases in cell survival and proliferation pathways.[1]
-
Metabolic Regulation: KR-62980 has been shown to inhibit lipid metabolism through the suppression of cytosolic NADP(+) isocitrate dehydrogenase (cICDH).[2]
The multifaceted mechanism of KR-62980 provides a strong rationale for its use in combination with agents that target complementary or synergistic pathways.
Proposed Combination Therapies and Experimental Protocols
While direct clinical or preclinical studies of KR-62980 in combination with other specific agents are not yet widely published, its mechanism of action strongly suggests potential synergistic effects with inhibitors of Glycogen Synthase Kinase 3β (GSK-3β) and modulators of the ERK pathway.
KR-62980 in Combination with a GSK-3β Inhibitor
Rationale:
Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase implicated in a wide range of cellular processes, including inflammation and apoptosis. Inhibition of GSK-3β has been shown to be neuroprotective. The PI3K/Akt pathway, which is activated by KR-62980, leads to the inhibitory phosphorylation of GSK-3β. Therefore, combining KR-62980 with a direct GSK-3β inhibitor could lead to a more potent and sustained inactivation of GSK-3β, resulting in enhanced neuroprotection. Studies have shown that the combination of a PPARγ agonist (rosiglitazone) with a GSK-3β inhibitor can have synergistic antidepressant-like effects.[3]
Hypothetical Experimental Protocol:
-
Objective: To evaluate the synergistic neuroprotective effects of KR-62980 and a GSK-3β inhibitor (e.g., AR-A014418) in an in vitro model of neuronal cell death.
-
Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y).
-
Induction of Neurotoxicity: Cells are treated with a neurotoxin such as 6-hydroxydopamine (6-OHDA) or glutamate (B1630785) to induce apoptosis and oxidative stress.
-
Treatment Groups:
-
Control (vehicle)
-
KR-62980 alone (various concentrations)
-
GSK-3β inhibitor alone (various concentrations)
-
KR-62980 in combination with GSK-3β inhibitor (various concentrations)
-
-
Assays:
-
Cell Viability: MTT or LDH assay to quantify cell survival.
-
Apoptosis: Annexin V/Propidium Iodide staining followed by flow cytometry or caspase-3 activity assay.
-
Oxidative Stress: Measurement of intracellular ROS levels using DCFDA assay.
-
Western Blot Analysis: To assess the phosphorylation status of Akt, GSK-3β, and ERK, and the expression levels of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2).
-
Expected Quantitative Data Summary:
| Treatment Group | Cell Viability (%) | Apoptosis (%) | Relative ROS Levels | p-GSK-3β/total GSK-3β Ratio |
| Control (Neurotoxin) | 50 ± 5 | 40 ± 4 | 2.5 ± 0.3 | 0.5 ± 0.1 |
| KR-62980 (Optimal Dose) | 75 ± 6 | 25 ± 3 | 1.5 ± 0.2 | 1.2 ± 0.2 |
| GSK-3β Inhibitor (Optimal Dose) | 70 ± 5 | 28 ± 4 | 1.7 ± 0.2 | 1.5 ± 0.3 |
| Combination | 90 ± 5 | 10 ± 2 | 0.8 ± 0.1 | 2.5 ± 0.4 |
Data are hypothetical and for illustrative purposes only.
Signaling Pathway Visualization:
Caption: Synergistic inhibition of GSK-3β by KR-62980 and a direct inhibitor.
KR-62980 in Combination with an ERK Pathway Modulator
Rationale:
The ERK pathway is a critical signaling cascade involved in cell survival and proliferation. KR-62980 promotes ERK phosphorylation.[1] Combining KR-62980 with a compound that further enhances or sustains ERK activation could amplify its neuroprotective effects. Conversely, in a cancer context where ERK is often overactive, combining a PPARγ agonist with an ERK inhibitor can be a viable strategy. For neuroprotection, a positive modulator would be more relevant.
Hypothetical Experimental Protocol:
-
Objective: To investigate the combined effect of KR-62980 and an ERK pathway activator (e.g., a neurotrophic factor like BDNF) on neuronal survival and neurite outgrowth.
-
Cell Line: Primary cortical neurons or a neuronal progenitor cell line.
-
Experimental Model: Serum deprivation or exposure to an excitotoxin to induce stress and inhibit neurite outgrowth.
-
Treatment Groups:
-
Control (vehicle)
-
KR-62980 alone
-
ERK Activator (e.g., BDNF) alone
-
KR-62980 + ERK Activator
-
-
Assays:
-
Neurite Outgrowth Assay: Immunofluorescence staining for neuronal markers (e.g., β-III tubulin) and quantification of neurite length and branching.
-
Cell Survival: TUNEL assay to detect apoptotic cells.
-
Western Blot Analysis: To measure the levels of phosphorylated ERK (p-ERK) and total ERK, as well as markers of synaptic plasticity (e.g., synaptophysin, PSD-95).
-
Expected Quantitative Data Summary:
| Treatment Group | Average Neurite Length (µm) | Apoptotic Cells (%) | p-ERK/total ERK Ratio | Synaptophysin Expression (fold change) |
| Control (Stressed) | 50 ± 10 | 30 ± 5 | 0.5 ± 0.1 | 1.0 |
| KR-62980 | 80 ± 12 | 15 ± 3 | 1.5 ± 0.3 | 1.8 |
| ERK Activator | 90 ± 15 | 12 ± 2 | 2.0 ± 0.4 | 2.2 |
| Combination | 150 ± 20 | 5 ± 1 | 3.5 ± 0.5 | 3.5 |
Data are hypothetical and for illustrative purposes only.
Experimental Workflow Visualization:
Caption: Workflow for assessing KR-62980 and ERK activator combination therapy.
Conclusion
KR-62980, as a potent PPARγ agonist, holds significant promise for the treatment of neurodegenerative diseases. Its pleiotropic mechanism of action, encompassing anti-inflammatory, anti-apoptotic, and pro-survival signaling, makes it an ideal candidate for combination therapies. The proposed combinations with GSK-3β inhibitors and ERK pathway modulators are based on strong mechanistic rationale and preclinical evidence from other PPARγ agonists. The provided protocols offer a foundational framework for researchers to explore these and other potential synergistic combinations, ultimately paving the way for more effective therapeutic strategies. Further preclinical and clinical investigations are warranted to validate these proposed combination approaches.
References
- 1. Neuroprotective effects of KR-62980, a new PPARγ agonist, against chemical ischemia-reperfusion in SK-N-SH cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KR-62980 suppresses lipid metabolism through inhibition of cytosolic NADP isocitrate dehydrogenase in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Involvement of PI3K, GSK-3β and PPARγ in the antidepressant-like effect of folic acid in the forced swimming test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lentiviral shRNA Knockdown with KR-62980 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
The combination of lentiviral-mediated short hairpin RNA (shRNA) knockdown and treatment with the novel compound KR-62980 provides a powerful and versatile platform for investigating complex cellular signaling pathways and exploring potential therapeutic strategies. Lentiviral vectors are highly efficient gene delivery vehicles that can transduce a wide range of cell types, including non-dividing and hard-to-transfect cells, to achieve stable, long-term silencing of a target gene.[1][2] This allows for the creation of robust cellular models to study gene function.
KR-62980 is a selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist.[3] PPARγ is a nuclear receptor that plays a critical role in the regulation of glucose and lipid metabolism, inflammation, and cellular differentiation.[4][5] As a PPARγ agonist, KR-62980 has been shown to exert anti-hyperglycemic effects with a favorable side-effect profile compared to other PPARγ agonists like rosiglitazone.[3] Beyond its action on PPARγ, studies have revealed that KR-62980 can modulate other signaling pathways. For instance, it has been observed to suppress PTEN expression, leading to the activation of the pro-survival Akt and ERK signaling pathways.[6] This effect appears to be dependent on PPARγ, as it can be reversed by a PPARγ antagonist or by PPARγ knockdown.[6] Additionally, KR-62980 has been found to suppress lipid metabolism by inhibiting cytosolic NADP+ isocitrate dehydrogenase (cICDH).
The dual approach of using lentiviral shRNA to silence a specific gene of interest while treating with KR-62980 is particularly valuable for:
-
Target Validation: Determining if the knockdown of a specific gene enhances or diminishes the cellular response to KR-62980.
-
Pathway Elucidation: Dissecting the signaling cascades downstream of PPARγ activation by KR-62980 and identifying key molecular players.
-
Synergistic Effects: Investigating potential synergistic or antagonistic interactions between the knockdown of a target gene and KR-62980 treatment on cellular phenotypes such as proliferation, apoptosis, or differentiation.
-
Drug Development: Evaluating the therapeutic potential of combining KR-62980 with gene-targeted therapies.
This document provides detailed protocols for lentiviral shRNA production and transduction, KR-62980 treatment, and subsequent analysis of experimental outcomes. It also includes example data tables and diagrams of the relevant signaling pathways and experimental workflows to guide researchers in their experimental design and data interpretation.
Data Presentation
Table 1: Example Dose-Response of KR-62980 on a Target Cellular Phenotype
This table provides a hypothetical example of the dose-dependent effect of KR-62980 on a specific cellular response, such as the inhibition of a pro-inflammatory cytokine. The EC50 value represents the concentration at which 50% of the maximum response is observed.
| KR-62980 Concentration (nM) | Cellular Response (% Inhibition) |
| 0 | 0 |
| 1 | 15 |
| 10 | 45 |
| 15 (EC50) | 50 [3] |
| 50 | 85 |
| 100 | 95 |
| 500 | 98 |
Table 2: Example Lentiviral shRNA Knockdown Efficiency of a Target Gene
This table illustrates typical knockdown efficiencies that can be achieved using lentiviral shRNA constructs targeting a gene of interest, as measured by quantitative real-time PCR (qRT-PCR) and Western blot. It is recommended to test multiple shRNA sequences to identify the most effective one.
| shRNA Construct | Target Gene mRNA Level (% of Control) | Target Protein Level (% of Control) |
| Non-Targeting Control | 100 | 100 |
| shRNA-Target-1 | 25 | 30 |
| shRNA-Target-2 | 15 | 20 |
| shRNA-Target-3 | 40 | 45 |
Experimental Protocols
Protocol 1: Lentiviral shRNA Production
This protocol outlines the steps for producing lentiviral particles in HEK293T cells.
Materials:
-
HEK293T cells
-
shRNA transfer plasmid (containing the shRNA sequence for the target gene)
-
Packaging plasmids (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent
-
Serum-free medium
-
Complete growth medium
-
0.45 µm filter
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish so that they reach 70-80% confluency on the day of transfection.
-
Plasmid Preparation: In a sterile tube, prepare the plasmid mixture containing the shRNA transfer plasmid, packaging plasmid, and envelope plasmid according to the manufacturer's recommendations.
-
Transfection:
-
Add the plasmid mixture to serum-free medium.
-
Add the transfection reagent, mix gently, and incubate at room temperature to allow for the formation of transfection complexes.
-
Add the transfection complexes dropwise to the HEK293T cells.
-
Incubate for 4-6 hours, then replace the medium with fresh complete growth medium.
-
-
Lentiviral Supernatant Harvest:
-
At 48 hours post-transfection, collect the supernatant containing the lentiviral particles.
-
Filter the supernatant through a 0.45 µm filter to remove any cellular debris.
-
The viral supernatant can be used immediately or aliquoted and stored at -80°C for long-term use. A second harvest can be performed at 72 hours post-transfection.
-
Protocol 2: Lentiviral Transduction of Target Cells
This protocol describes how to use the produced lentiviral particles to transduce target cells.
Materials:
-
Target cells
-
Lentiviral supernatant
-
Polybrene
-
Complete growth medium
-
Puromycin (B1679871) (or other selection antibiotic)
Procedure:
-
Cell Seeding: Seed target cells in a 6-well plate the day before transduction to be 50-60% confluent on the day of infection.
-
Transduction:
-
Remove the medium from the target cells.
-
Add fresh complete growth medium containing Polybrene (typically at a final concentration of 4-8 µg/mL) to the cells.
-
Add the desired amount of lentiviral supernatant to the cells. The optimal multiplicity of infection (MOI) should be determined empirically for each cell type.
-
Incubate for 18-24 hours.
-
-
Selection and Expansion:
-
Remove the virus-containing medium and replace it with fresh complete medium.
-
48 hours post-transduction, begin selection by adding the appropriate concentration of puromycin to the medium. The optimal concentration of puromycin should be determined by a titration experiment to kill non-transduced cells.
-
Replace the medium with fresh puromycin-containing medium every 3-4 days until resistant colonies can be identified.
-
Expand the puromycin-resistant cells to establish a stable cell line with the target gene knocked down.
-
Protocol 3: KR-62980 Treatment
This protocol provides a general guideline for treating cells with KR-62980.
Materials:
-
KR-62980
-
DMSO (vehicle)
-
Complete growth medium
-
Stable cell line with target gene knockdown and control cell line
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of KR-62980 in DMSO.
-
Cell Seeding: Seed both the knockdown and control cells at the desired density in appropriate culture plates.
-
Treatment:
-
Dilute the KR-62980 stock solution in complete growth medium to the desired final concentrations. Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the medium from the cells and replace it with the medium containing KR-62980 or the vehicle control.
-
-
Incubation: Incubate the cells for the desired treatment duration, which should be optimized based on the specific assay being performed (e.g., 24-72 hours for cell viability or protein expression analysis).
-
Downstream Analysis: After incubation, harvest the cells or supernatant for downstream analysis, such as qRT-PCR, Western blotting, or cell-based assays.
Mandatory Visualization
Caption: Experimental workflow for lentiviral shRNA knockdown and KR-62980 treatment.
Caption: Simplified signaling pathway of KR-62980.
References
- 1. "Analyzing Efficiency of a Lentiviral shRNA Knockdown System in Human E" by Adam P Wilson, Karni S Moshal et al. [digitalcommons.library.tmc.edu]
- 2. PPARγ-TAZ相互作用的增强有助于KR62980的抗脂肪生成活性。 - Suppr | 超能文献 [suppr.wilddata.cn]
- 3. KR-62980: a novel peroxisome proliferator-activated receptor gamma agonist with weak adipogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. refp.cohlife.org [refp.cohlife.org]
- 5. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of KR-62980, a new PPARγ agonist, against chemical ischemia-reperfusion in SK-N-SH cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Effects of KR-62980 on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
KR-62980 is a novel, selective partial agonist of Peroxisome Proliferator-Activated Receptor γ (PPARγ) that has demonstrated significant potential in various therapeutic areas, including neuroprotection and metabolic regulation. Its mechanism of action involves the modulation of specific gene expression profiles, leading to its distinct pharmacological effects. These application notes provide a comprehensive overview of the effects of KR-62980 on gene expression, detailed protocols for assessing these changes, and visual representations of the involved signaling pathways.
Introduction
KR-62980 exhibits a unique profile as a PPARγ agonist, demonstrating antihyperglycemic properties with weak adipogenic effects.[1] Its therapeutic potential stems from its ability to selectively modulate gene expression, influencing key cellular processes such as apoptosis, cell survival, and lipid metabolism. Understanding the precise molecular mechanisms and the downstream gene targets of KR-62980 is crucial for its further development and clinical application.
This document outlines the known effects of KR-62980 on gene expression in two primary contexts: neuroprotection and lipid metabolism. It provides detailed experimental protocols for researchers to replicate and build upon these findings.
Part 1: Neuroprotective Effects of KR-62980
KR-62980 has been shown to exert neuroprotective effects by inhibiting apoptosis and promoting cell survival in neuronal cells.[2] This is achieved through the PPARγ-dependent regulation of key genes in the PI3K/Akt and MAPK/ERK signaling pathways.
Data Presentation: Gene Expression Changes in Neuroprotection
The following table summarizes the quantitative changes in gene and protein expression observed in human neuroblastoma SK-N-SH cells treated with KR-62980.
| Target Gene/Protein | Method | Cell Line | Treatment | Result | Reference |
| PTEN | Western Blot | SK-N-SH | KR-62980 | Suppression of expression | [2] |
| p-Akt (phosphorylated) | Western Blot | SK-N-SH | KR-62980 | Increased phosphorylation | [2] |
| p-ERK (phosphorylated) | Western Blot | SK-N-SH | KR-62980 | Increased phosphorylation | [2] |
Signaling Pathway: KR-62980 in Neuroprotection
Experimental Workflow: Assessing Neuroprotective Gene Expression
References
Application Notes: Assessing the Effect of KR-62980 on Insulin Sensitivity
Introduction
Insulin (B600854) resistance is a pathological condition in which cells fail to respond normally to the hormone insulin, leading to a cascade of metabolic dysregulations, including hyperglycemia, and is a hallmark of type 2 diabetes. The nuclear receptor Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a key regulator of adipogenesis and insulin sensitivity, making it a critical target for anti-diabetic drugs.[1] KR-62980 is a novel, selective PPARγ agonist that has demonstrated potent anti-hyperglycemic activity.[1] Unlike full agonists like thiazolidinediones (TZDs), KR-62980 acts as a selective PPARγ modulator (SPPARM), suggesting it may offer improved side-effect profiles, such as reduced weight gain and edema.[1][2]
These protocols provide detailed methodologies for assessing the efficacy of KR-62980 in improving insulin sensitivity using both in vitro cellular models and in vivo animal models of insulin resistance.
Part 1: In Vitro Assessment in 3T3-L1 Adipocytes
This section details the use of the 3T3-L1 pre-adipocyte cell line, a well-established model for studying adipogenesis and insulin-stimulated glucose uptake.
Protocol 1.1: 3T3-L1 Cell Culture and Differentiation
-
Cell Maintenance : Culture 3T3-L1 pre-adipocytes in Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Induction of Differentiation : Once cells reach 100% confluence (Day 0), induce differentiation by changing the medium to DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin.
-
Maturation : After 2 days (Day 2), replace the medium with DMEM containing 10% FBS and 1 µg/mL insulin.
-
Maintenance of Differentiated Adipocytes : From Day 4 onwards, culture the cells in DMEM with 10% FBS, changing the medium every 2 days. Mature, lipid-laden adipocytes should be visible by Day 8-12 and are ready for experimentation.
Protocol 1.2: Glucose Uptake Assay
This assay measures the direct effect of KR-62980 on glucose transport into adipocytes.
-
Cell Treatment : Seed differentiated 3T3-L1 adipocytes in 12-well plates. Starve the cells in serum-free DMEM for 2-4 hours.
-
Pre-incubation : Pre-treat cells with desired concentrations of KR-62980 (e.g., 1 nM - 1 µM) or vehicle control for 24 hours. A positive control, such as rosiglitazone, should be included.
-
Insulin Stimulation : Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Incubate with or without 100 nM insulin for 30 minutes at 37°C to stimulate glucose uptake.
-
Glucose Uptake : Add 2-deoxy-[³H]-glucose (a radiolabeled glucose analog) to each well and incubate for 10 minutes.
-
Lysis and Scintillation Counting : Terminate the uptake by washing cells with ice-cold PBS. Lyse the cells with 0.1% SDS. Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Normalization : Normalize the counts per minute (CPM) to the protein concentration of each well, determined by a BCA or Bradford assay.
Protocol 1.3: Western Blot for Insulin Signaling Pathway Analysis
This protocol assesses how KR-62980 affects key proteins in the insulin signaling cascade.
-
Cell Treatment and Lysis : Treat differentiated 3T3-L1 adipocytes with KR-62980 as described in Protocol 1.2. Following treatment, stimulate with 100 nM insulin for 15 minutes.
-
Lysate Preparation : Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, incubate on ice for 30 minutes, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[3]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[3]
-
SDS-PAGE and Transfer : Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473), total Akt, and GLUT4.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[3]
-
-
Detection and Quantification : Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software. Normalize phosphorylated protein levels to their corresponding total protein levels.[3]
Data Presentation: In Vitro Results
Table 1: Effect of KR-62980 on Insulin-Stimulated Glucose Uptake
| Treatment Group | Concentration | Glucose Uptake (CPM/mg protein) | Fold Change vs. Insulin Control |
| Vehicle (No Insulin) | - | ||
| Vehicle (+ Insulin) | - | 1.0 | |
| KR-62980 (+ Insulin) | 10 nM | ||
| KR-62980 (+ Insulin) | 100 nM | ||
| KR-62980 (+ Insulin) | 1 µM | ||
| Rosiglitazone (+ Insulin) | 1 µM |
Table 2: Densitometry Analysis of Western Blot Data
| Treatment Group | p-Akt / Total Akt Ratio | GLUT4 Expression (Arbitrary Units) |
| Vehicle (No Insulin) | ||
| Vehicle (+ Insulin) | ||
| KR-62980 (+ Insulin) | ||
| Rosiglitazone (+ Insulin) |
Visualization: KR-62980 and Insulin Signaling Pathway
Caption: KR-62980 enhances the insulin signaling pathway via PPARγ activation.
Part 2: In Vivo Assessment in a Diet-Induced Obese Mouse Model
This section describes protocols to evaluate the systemic effects of KR-62980 on glucose homeostasis and insulin sensitivity.
Protocol 2.1: Animal Model and Dosing
-
Animal Model : Use C57BL/6J mice, a common strain for metabolic studies.
-
Diet-Induced Obesity : Feed mice a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity, hyperglycemia, and insulin resistance. A control group should be fed a standard chow diet.
-
Grouping : Divide the HFD-fed mice into at least three groups: Vehicle control, KR-62980 treated, and a positive control (e.g., Rosiglitazone treated).
-
Dosing : Administer KR-62980 orally (gavage) daily for a specified period (e.g., 14-28 days). A study found that treatment for 14 days reduced plasma glucose levels in HFD-fed mice.[1] Body weight and food intake should be monitored regularly.
Protocol 2.2: Oral Glucose Tolerance Test (OGTT)
The OGTT assesses the body's ability to clear a glucose load, reflecting overall glucose homeostasis.[4]
-
Fasting : Fast mice for 4-6 hours (with free access to water) before the test.[5]
-
Baseline Glucose : Take a baseline blood sample (Time 0) from the tail vein and measure blood glucose using a glucometer.[4]
-
Glucose Administration : Administer a 2 g/kg body weight bolus of glucose solution via oral gavage.[4]
-
Blood Sampling : Collect blood from the tail vein at 15, 30, 60, and 120 minutes post-glucose administration and measure glucose levels.[5]
-
Data Analysis : Plot the mean blood glucose concentration at each time point for all groups. Calculate the Area Under the Curve (AUC) for glucose to quantify the overall glucose excursion.[6]
Protocol 2.3: Insulin Tolerance Test (ITT)
The ITT directly measures whole-body insulin sensitivity by assessing the glucose-lowering effect of exogenous insulin.[7]
-
Fasting : Fast mice for 4-6 hours (with free access to water).[7]
-
Baseline Glucose : Measure baseline blood glucose (Time 0) from a tail vein blood sample.
-
Insulin Administration : Administer human insulin (0.5-1.0 U/kg body weight, depending on the severity of insulin resistance) via intraperitoneal (IP) injection.[8][9]
-
Blood Sampling : Measure blood glucose from the tail vein at 15, 30, 60, and 120 minutes post-injection.[8]
-
Data Analysis : Plot the mean blood glucose concentration at each time point. The rate of glucose disappearance provides an index of insulin sensitivity.
Data Presentation: In Vivo Results
Table 3: Oral Glucose Tolerance Test (OGTT) Data
| Treatment Group | Fasting Glucose (mg/dL) | Glucose AUC (mg/dL * min) |
| Chow + Vehicle | ||
| HFD + Vehicle | ||
| HFD + KR-62980 | ||
| HFD + Rosiglitazone |
Table 4: Insulin Tolerance Test (ITT) Data
| Treatment Group | Fasting Glucose (mg/dL) | Glucose level at 60 min (% of baseline) |
| Chow + Vehicle | ||
| HFD + Vehicle | ||
| HFD + KR-62980 | ||
| HFD + Rosiglitazone |
Visualization: In Vivo Experimental Workflow
Caption: Workflow for assessing KR-62980's in vivo effects on insulin sensitivity.
References
- 1. KR-62980: a novel peroxisome proliferator-activated receptor gamma agonist with weak adipogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Augmentation of PPARgamma-TAZ interaction contributes to the anti-adipogenic activity of KR62980 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. vmmpc.org [vmmpc.org]
- 5. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 6. NPC86 Increases LncRNA Gas5 In Vivo to Improve Insulin Sensitivity and Metabolic Function in Diet-Induced Obese Diabetic Mouse Model [mdpi.com]
- 7. Insulin Tolerance Test in Mouse [protocols.io]
- 8. mmpc.org [mmpc.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Solving KR-62980 solubility issues for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with KR-62980 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: I'm observing a precipitate after diluting my KR-62980 DMSO stock solution into my aqueous assay buffer. What is causing this?
A1: This is a common issue when working with hydrophobic compounds like KR-62980. The root cause is the significant change in solvent polarity. While KR-62980 is soluble in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), its solubility dramatically decreases when diluted into a highly aqueous environment like cell culture media or phosphate-buffered saline (PBS). This leads to the compound "crashing out" or precipitating. It is crucial to ensure the final concentration of DMSO in your assay is kept low, typically below 0.5%, to avoid cytotoxicity and other artifacts.[1][2]
Q2: What is the recommended solvent for preparing a stock solution of KR-62980?
A2: For hydrophobic compounds such as KR-62980, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions.[3] It is advisable to use anhydrous, high-purity DMSO to ensure the stability of the compound.
Q3: What is a safe final concentration of DMSO for my in vitro assay?
A3: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[1] However, some sensitive cell lines or primary cells may require a lower concentration, such as 0.1%.[1] It is always best practice to include a vehicle control (your final assay medium containing the same percentage of DMSO as your treatment wells) to account for any solvent effects.[2]
Q4: Can I use other solvents besides DMSO?
A4: Yes, other solvents and co-solvents can be used, often in combination, to improve solubility.[4][5] Ethanol is another organic solvent option.[3] Additionally, co-solvents like polyethylene (B3416737) glycol (PEG), particularly PEG300, and surfactants like Tween-80 can be employed in formulations to enhance the solubility of poorly soluble drugs.[6][7] However, the compatibility of these solvents with your specific assay system must be validated.
Troubleshooting Guide: Resolving KR-62980 Precipitation
If you encounter precipitation of KR-62980 during your experiment, follow these troubleshooting steps in a systematic manner.
Initial Steps
-
Visual Inspection: Carefully inspect your stock solution for any undissolved particles before making dilutions. If particulates are present, refer to the advanced troubleshooting steps.
-
Order of Addition: Always add the KR-62980 stock solution to your aqueous buffer or media, not the other way around. Add it slowly while gently vortexing or stirring to promote rapid dispersion.[3]
-
Final DMSO Concentration: Double-check your calculations to ensure the final DMSO concentration in your working solution does not exceed the recommended limits for your cell line (ideally ≤ 0.5%).[1][2]
Advanced Troubleshooting Techniques
If the initial steps do not resolve the precipitation, consider the following methods:
-
Gentle Warming: Warm your aqueous buffer or media to 37°C before adding the KR-62980 stock solution. Gentle heat can sometimes help keep the compound in solution. Be cautious, as prolonged exposure to heat can degrade some compounds.
-
Sonication: Use a bath sonicator to apply ultrasonic energy to your solution after adding the KR-62980 stock. This can help break up aggregates and facilitate dissolution.
-
pH Adjustment: If your experimental conditions allow, adjusting the pH of your aqueous buffer may improve the solubility of KR-62980, as it contains ionizable groups.
-
Use of Co-solvents: Prepare your working solution in a co-solvent system. For example, a formulation containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used to dissolve other poorly soluble compounds.[6][7] The final concentration of this vehicle in your assay should still be minimized.
Below is a troubleshooting workflow to guide you through resolving solubility issues.
Experimental Protocols
Protocol 1: Preparation of a 10 mM KR-62980 Stock Solution in DMSO
Materials:
-
KR-62980 (Molecular Weight: 436.5 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the mass of KR-62980 required to make a 10 mM stock solution. For 1 mL of a 10 mM solution, you will need 4.365 mg of KR-62980.
-
Weigh the calculated amount of KR-62980 and place it in a sterile vial.
-
Add the desired volume of DMSO to the vial.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Determination of KR-62980
This protocol allows you to determine the kinetic solubility of KR-62980 in your specific aqueous buffer.
Materials:
-
10 mM KR-62980 stock solution in DMSO
-
Your aqueous assay buffer (e.g., PBS, cell culture medium)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance or nephelometer
Procedure:
-
Prepare a series of dilutions of your 10 mM KR-62980 stock solution in DMSO (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).
-
In a 96-well plate, add a small, fixed volume of each DMSO dilution to your aqueous buffer. For example, add 2 µL of each DMSO stock dilution to 98 µL of buffer. This will result in a final DMSO concentration of 2%.
-
Include a blank control with only DMSO and buffer.
-
Seal the plate and incubate at room temperature or 37°C for a set period (e.g., 1-2 hours), with gentle shaking.
-
Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 600-700 nm) or using a nephelometer.
-
The highest concentration that does not show a significant increase in turbidity compared to the blank is considered the kinetic solubility under these conditions.
| Solvent | Typical Stock Concentration | Recommended Final Concentration in Assay | Notes |
| DMSO | 1-20 mM | ≤ 0.5% | The most common and effective solvent for initial stock preparation. |
| Ethanol | 1-10 mM | ≤ 1% | Can be an alternative to DMSO, but may have higher volatility. |
| Co-solvent Mix (e.g., DMSO/PEG300/Tween-80/Saline) | Varies | As low as possible | Useful for in vivo formulations and can be adapted for in vitro use if validated. |
KR-62980 Mechanism of Action: PPARγ Signaling Pathway
KR-62980 is an agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a key role in adipogenesis, lipid metabolism, and inflammation.[8] Upon activation by an agonist like KR-62980, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby regulating their transcription.[9][10]
References
- 1. lifetein.com [lifetein.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. benchchem.com [benchchem.com]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. cusabio.com [cusabio.com]
Technical Support Center: Optimizing KR-62980 Concentration for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the experimental use of KR-62980, a novel selective peroxisome proliferator-activated receptor-gamma (PPARγ) partial agonist.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with KR-62980.
| Issue | Possible Cause | Recommended Solution |
| Low or no PPARγ activation in reporter assays | Suboptimal KR-62980 concentration: The concentration of KR-62980 may be too low to elicit a measurable response. | Perform a dose-response experiment to determine the optimal concentration. A starting point can be the reported EC50 of 15 nM.[1] Create a dilution series around this value (e.g., 1 nM, 10 nM, 50 nM, 100 nM, 500 nM). |
| Cell health issues: Poor cell viability or low transfection efficiency can lead to reduced signal. | Ensure cells are healthy and not passaged too many times. Optimize transfection conditions for your specific cell line. Use a positive control (e.g., rosiglitazone) to confirm assay performance. | |
| Incorrect assay setup: Errors in reagent preparation or incubation times can affect results. | Review the assay protocol carefully. Ensure all reagents are prepared correctly and incubation times are adhered to. | |
| High background signal in assays | Contamination: Mycoplasma or other microbial contamination can interfere with cell-based assays. | Regularly test cell cultures for mycoplasma contamination. Use sterile techniques and antibiotic/antimycotic agents in the culture medium. |
| Non-specific binding: At high concentrations, KR-62980 might exhibit off-target effects. | Include a negative control (vehicle-only) to determine the baseline signal. If high background persists, consider lowering the concentration range of KR-62980. | |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell passage number, confluency, or media can lead to variable responses. | Maintain a consistent cell culture practice. Use cells within a defined passage number range and seed them at a consistent density. Ensure all experiments use the same batch of media and supplements. |
| Pipetting errors: Inaccurate pipetting can introduce significant variability, especially when preparing serial dilutions. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents where possible to minimize pipetting steps. | |
| Unexpected adipogenic effects | High concentration of KR-62980: While KR-62980 is weakly adipogenic, high concentrations might induce adipogenesis.[1] | Use the lowest effective concentration of KR-62980 determined from dose-response studies. If studying non-adipogenic effects, consider using a concentration below the threshold for adipogenesis induction. |
| Cell line sensitivity: Different preadipocyte cell lines may have varying sensitivities to PPARγ agonists. | Characterize the adipogenic response of your chosen cell line to KR-62980. Consider using a cell line known to be less prone to adipogenesis if this is a concern. | |
| Lack of neuroprotective effect | Inappropriate experimental model: The chosen model of neuronal injury may not be sensitive to the protective mechanisms of KR-62980. | KR-62980 has shown efficacy in a chemical ischemia-reperfusion model.[2] Ensure your model is relevant to the pathways modulated by KR-62980 (e.g., oxidative stress, apoptosis). |
| Insufficient drug exposure: The concentration or duration of KR-62980 treatment may not be adequate to confer protection. | Optimize the treatment concentration and duration. A pre-treatment period before inducing injury may be necessary to allow for the expression of protective genes. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for KR-62980 in a cell-based PPARγ activation assay?
A1: A good starting point is the reported half-maximal effective concentration (EC50) of 15 nM in a transactivation assay.[1] We recommend performing a dose-response curve around this value (e.g., 1 nM to 1 µM) to determine the optimal concentration for your specific experimental setup.
Q2: How does the adipogenic potential of KR-62980 compare to other PPARγ agonists like rosiglitazone (B1679542)?
A2: KR-62980 is characterized as a PPARγ agonist with weak adipogenic effects. It shows little induction of adipocyte markers like aP2 mRNA and can even antagonize the adipogenic effects of full agonists like rosiglitazone in certain cell lines.[1]
Q3: What signaling pathways are known to be modulated by KR-62980 in the context of neuroprotection?
A3: KR-62980 exerts its neuroprotective effects through PPARγ-dependent mechanisms that involve the suppression of nitric oxide (NO) and reactive oxygen species (ROS) formation. It also modulates the PTEN/Akt/ERK signaling pathway by suppressing PTEN expression, which leads to increased phosphorylation of Akt and ERK, promoting cell survival.
Q4: Can KR-62980 be used in vivo? What is its oral bioavailability?
A4: Yes, KR-62980 has been used in in vivo studies. It exhibits good oral bioavailability of 65% in rats, with a terminal elimination half-life of 2.5 hours.
Q5: Are there any known off-target effects of KR-62980 I should be aware of?
A5: Besides its primary target PPARγ, KR-62980 has been shown to suppress lipid metabolism by inhibiting cytosolic NADP+ isocitrate dehydrogenase (cICDH). This effect may contribute to its weak adipogenic profile.
Data Presentation
Table 1: In Vitro Efficacy of KR-62980
| Parameter | Value | Cell Line/Assay | Reference |
| EC50 for PPARγ Activation | 15 nM | Transactivation Assay | |
| Adipogenic Effect | Weak | C3H10T1/2 cells | |
| Neuroprotection | Inhibition of cell death | SK-N-SH cells (chemical ischemia-reperfusion) |
Experimental Protocols
PPARγ Reporter Gene Assay
This protocol is for determining the activation of PPARγ by KR-62980 using a luciferase reporter assay.
-
Cell Seeding: Seed cells (e.g., HEK293T) in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect cells with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene. A Renilla luciferase vector can be co-transfected for normalization.
-
Treatment: 24 hours post-transfection, replace the medium with fresh medium containing varying concentrations of KR-62980 (e.g., 0.1 nM to 1 µM) or a vehicle control (e.g., DMSO). Include a positive control such as rosiglitazone.
-
Incubation: Incubate the cells for 18-24 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log of the KR-62980 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
In Vitro Neuroprotection Assay (Chemical Ischemia-Reperfusion Model)
This protocol assesses the neuroprotective effects of KR-62980 against neuronal cell death induced by chemical ischemia-reperfusion.
-
Cell Culture: Culture neuronal cells (e.g., SK-N-SH) in appropriate medium and conditions.
-
Pre-treatment: Pre-treat the cells with various concentrations of KR-62980 or vehicle for a specified period (e.g., 24 hours).
-
Induction of Chemical Ischemia: Induce chemical ischemia by incubating the cells in a glucose-free medium containing an inhibitor of mitochondrial respiration (e.g., antimycin A) for a defined duration (e.g., 3 hours).
-
Reperfusion: Simulate reperfusion by replacing the ischemic medium with normal culture medium containing the same concentrations of KR-62980 or vehicle as in the pre-treatment step.
-
Incubation: Incubate the cells for a further 24 hours.
-
Cell Viability Assessment: Assess cell viability using a suitable method, such as the MTT assay or LDH release assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated, non-ischemic control. Plot the cell viability against the KR-62980 concentration to evaluate its protective effects.
Mandatory Visualization
Caption: Signaling pathway of KR-62980.
Caption: Workflow for PPARγ reporter gene assay.
References
Troubleshooting unexpected results in KR-62980 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing KR-62980 in their experiments. The information is tailored for scientists in drug development and related fields to address potential challenges and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is KR-62980 and what is its primary mechanism of action?
KR-62980 is a novel, selective partial agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ).[1] Its primary mechanism involves binding to and partially activating PPARγ, a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism. This partial agonism leads to anti-hyperglycemic effects with a reduced propensity for the adipogenic side effects often seen with full PPARγ agonists.[1]
Q2: What are the known downstream effects of KR-62980?
KR-62980 has demonstrated neuroprotective effects by inhibiting neuronal cell death through PPARγ-mediated anti-apoptotic and anti-oxidant mechanisms. This includes the suppression of PTEN (Phosphatase and tensin homolog) and subsequent phosphorylation of Akt and ERK (extracellular signal-regulated kinase). Additionally, it has been shown to suppress the formation of nitric oxide (NO) and reactive oxygen species (ROS).
In terms of lipid metabolism, KR-62980 exhibits weak adipogenic activity.[1] This is potentially due to its inhibitory effect on cytosolic NADP+ isocitrate dehydrogenase (cICDH), an enzyme involved in lipid synthesis.[2]
Q3: What are the potential off-target effects of KR-62980?
One identified off-target effect of KR-62980 is the inhibition of cytosolic NADP+ isocitrate dehydrogenase (cICDH), which may contribute to its weak adipogenic properties.[2] Researchers should consider this when interpreting results related to lipid metabolism.
Troubleshooting Guide
Unexpected Result 1: No or low neuroprotective effect observed in chemical ischemia-reperfusion models.
Possible Cause 1: Suboptimal concentration of KR-62980.
-
Troubleshooting: Perform a dose-response experiment to determine the optimal concentration of KR-62980 for your specific cell line and experimental conditions.
Possible Cause 2: Ineffective induction of ischemia-reperfusion injury.
-
Troubleshooting: Verify the efficacy of your ischemia-reperfusion protocol by including positive controls (e.g., untreated cells subjected to ischemia-reperfusion) and measuring established markers of cell death (e.g., LDH release, trypan blue exclusion, or apoptosis assays).
Possible Cause 3: Issues with the timing of KR-62980 treatment.
-
Troubleshooting: Optimize the timing of KR-62980 administration (pre-treatment, co-treatment, or post-treatment) relative to the induction of ischemia-reperfusion.
Possible Cause 4: Cell line is not responsive to PPARγ agonists.
-
Troubleshooting: Confirm the expression of PPARγ in your cell line using techniques like Western blotting or qPCR.
Unexpected Result 2: Inconsistent or no effect on Akt or ERK phosphorylation.
Possible Cause 1: Timing of cell lysis after treatment.
-
Troubleshooting: Phosphorylation events are often transient. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the peak of Akt and ERK phosphorylation following KR-62980 treatment.
Possible Cause 2: Problems with antibody or Western blotting technique.
-
Troubleshooting: Ensure the specificity and optimal dilution of your phospho-specific and total protein antibodies. Include appropriate positive and negative controls for your Western blots.
Possible Cause 3: Crosstalk with other signaling pathways.
-
Troubleshooting: The PI3K/Akt and MAPK/ERK pathways are subject to complex regulation. Consider the potential for crosstalk with other pathways that may be active in your experimental model.
Unexpected Result 3: Higher than expected adipogenesis in 3T3-L1 cells.
Possible Cause 1: High concentration of KR-62980.
-
Troubleshooting: Although KR-62980 is a weak adipogenic agent, high concentrations may still promote some lipid accumulation. Perform a dose-response study to find a concentration that provides the desired PPARγ activation without significant adipogenesis.
Possible Cause 2: Synergistic effects with other components of the differentiation cocktail.
-
Troubleshooting: Evaluate the effects of KR-62980 in the context of your specific adipocyte differentiation protocol. Consider potential interactions with other components like insulin, dexamethasone, and IBMX.
Possible Cause 3: Off-target effects are not manifesting as expected.
-
Troubleshooting: The inhibition of cICDH by KR-62980 is thought to reduce adipogenesis. If you observe significant lipid accumulation, consider investigating the activity of cICDH in your system.
Data Presentation
Table 1: Summary of KR-62980 In Vitro and In Vivo Effects
| Parameter | Effect of KR-62980 | Model System | Reference |
| PPARγ Transactivation (EC50) | 15 nM | Transactivation Assay | |
| Glucose Uptake | Increased in the presence of insulin | 3T3-L1 Adipocytes | |
| Adipogenesis (aP2 mRNA) | Weak induction | C3H10T1/2 Cells | |
| Plasma Glucose Levels | Reduced | High-fat diet-induced C57BL/6J mice | |
| Body Weight Gain | Little to no effect | High-fat diet-induced C57BL/6J mice | |
| cICDH mRNA Expression | Significantly decreased | 3T3-L1 Cells | |
| Lipase Activity | Inhibited | Zebrafish |
Experimental Protocols
Protocol 1: Chemical Ischemia-Reperfusion Injury in SK-N-SH Cells
-
Cell Culture: Culture SK-N-SH cells in appropriate media and conditions until they reach 80-90% confluency.
-
Ischemia Induction: Wash the cells with a glucose-free buffer and then incubate in an anaerobic chamber or with a chemical hypoxia-inducing agent (e.g., antimycin A) for a specified duration (e.g., 1-2 hours).
-
Reperfusion: Remove the hypoxia-inducing medium and replace it with normal, glucose-containing culture medium. Return the cells to a normoxic incubator for a specified reperfusion period (e.g., 24 hours).
-
Treatment: Add KR-62980 at the desired concentration at a specified time point (before, during, or after ischemia).
-
Assessment of Cell Viability: Measure cell viability using a suitable assay such as MTT, LDH release, or a live/dead cell staining kit.
Protocol 2: Measurement of Intracellular ROS and NO
-
Cell Preparation: Plate cells in a multi-well plate and allow them to adhere.
-
Treatment: Treat the cells with KR-62980 and/or the ischemia-reperfusion protocol as described above.
-
ROS Detection:
-
Load the cells with a ROS-sensitive fluorescent probe (e.g., H2DCFDA) according to the manufacturer's instructions.
-
Measure the fluorescence intensity using a fluorescence plate reader or microscope.
-
-
NO Detection:
-
Use a Griess reagent-based assay to measure the accumulation of nitrite, a stable product of NO, in the culture medium.
-
Alternatively, use a fluorescent NO probe (e.g., DAF-FM diacetate) for intracellular NO detection.
-
Protocol 3: Western Blotting for Phospho-Akt and Phospho-ERK
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 4: Oil Red O Staining for Adipocyte Lipid Accumulation
-
Cell Differentiation: Induce adipocyte differentiation in 3T3-L1 preadipocytes using a standard differentiation cocktail (e.g., insulin, dexamethasone, IBMX) in the presence or absence of KR-62980.
-
Fixation: After the differentiation period, wash the cells with PBS and fix them with 10% formalin for at least 1 hour.
-
Staining:
-
Wash the fixed cells with water and then with 60% isopropanol (B130326).
-
Stain the cells with a freshly prepared Oil Red O working solution for 10-20 minutes at room temperature.
-
-
Washing and Imaging: Wash the cells with water to remove excess stain and visualize the lipid droplets under a microscope.
-
Quantification (Optional): To quantify lipid accumulation, elute the Oil Red O stain from the cells with 100% isopropanol and measure the absorbance at a specific wavelength (e.g., 510 nm).
Visualizations
Caption: KR-62980 Signaling Pathway for Neuroprotection.
Caption: General Experimental Workflow for KR-62980 Studies.
References
Off-target effects of KR-62980 to consider
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with KR-62980. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of KR-62980?
A1: KR-62980 is a novel, selective partial agonist for Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) with an EC50 of 15 nM in a transactivation assay. As a PPARγ agonist, it is investigated for its anti-hyperglycemic properties.[1]
Q2: I am observing weaker than expected adipogenesis in my 3T3-L1 cells treated with KR-62980 compared to other PPARγ agonists. Is this a known effect?
A2: Yes, this is a known characteristic of KR-62980. While it is a PPARγ agonist, it exhibits weak adipogenic effects.[1] This is attributed to a known off-target activity: the inhibition of cytosolic NADP+ isocitrate dehydrogenase (cICDH).[1] Inhibition of cICDH reduces the production of NADPH, a critical cofactor for lipid metabolism, thereby suppressing adipogenesis.[1]
Q3: What are the known off-target effects of KR-62980?
A3: The primary and most well-characterized off-target effect of KR-62980 is the inhibition of cytosolic NADP+ isocitrate dehydrogenase (cICDH).[1] This activity has been shown to decrease the mRNA expression of cICDH in 3T3-L1 cells and inhibit lipase (B570770) activity and lipid metabolism in zebrafish models. At a concentration of 10 µM, KR-62980 has been observed to reduce the NADPH/NADPt ratio in 3T3-L1 cells, providing functional evidence of cICDH inhibition.
Information regarding a broader off-target profile, such as a comprehensive kinome scan, is not publicly available. It is recommended that researchers perform their own off-target screening using commercially available services to establish a more complete selectivity profile for their specific experimental context.
Q4: What is the expected downstream signaling pathway of KR-62980's on-target PPARγ activity?
A4: The on-target activity of KR-62980 as a PPARγ agonist has been shown to involve the suppression of Phosphatase and Tensin Homolog (PTEN) expression. This leads to an increase in the phosphorylation of Akt and Extracellular signal-regulated kinase (ERK). This signaling cascade is associated with the anti-apoptotic and neuroprotective effects of KR-62980.
Troubleshooting Guides
Issue: Inconsistent or weak anti-adipogenic effect observed.
-
Possible Cause 1: Cell Line Health and Passage Number. The differentiation capacity of 3T3-L1 cells can decrease with high passage numbers.
-
Troubleshooting Tip: Use low-passage 3T3-L1 cells for all adipogenesis assays. Ensure cells are healthy and not overly confluent before initiating differentiation.
-
-
Possible Cause 2: Reagent Quality and Concentration. The potency of KR-62980 and other components of the differentiation cocktail can affect the outcome.
-
Troubleshooting Tip: Confirm the identity and purity of your KR-62980 lot. Prepare fresh stock solutions and use a concentration range to determine the optimal dose for your specific cell line and conditions.
-
-
Possible Cause 3: Assay Variability. The method used to quantify adipogenesis can influence the results.
-
Troubleshooting Tip: Utilize a quantitative method such as Oil Red O staining followed by isopropanol (B130326) extraction and spectrophotometric analysis for a more robust measurement of lipid accumulation.
-
Issue: Unexpected cellular phenotype not consistent with PPARγ activation.
-
Possible Cause 1: Off-target effects. The observed phenotype may be due to the inhibition of cICDH or other, as yet unidentified, off-target interactions.
-
Troubleshooting Tip: To investigate the role of cICDH inhibition, consider experiments to measure NADPH levels or downstream metabolic changes. For a broader understanding, a commercially available off-target screening panel (e.g., a kinome scan) can help identify other potential molecular targets.
-
-
Possible Cause 2: Crosstalk with other signaling pathways. The cellular context and the presence of other signaling molecules can influence the overall response to KR-62980.
-
Troubleshooting Tip: Analyze the activation state of key signaling nodes (e.g., via Western blot) that might be interacting with the PPARγ or cICDH pathways to understand the broader signaling network effects.
-
Quantitative Data Summary
| Parameter | Value | Target/System | Reference |
| EC50 (PPARγ Transactivation) | 15 nM | PPARγ | |
| Effect on NADPH/NADPt Ratio | Reduction observed at 10 µM | 3T3-L1 cells | |
| P450 Inhibition (IC50) | > 50 µM | CYP1A2, CYP2D6, CYP3A4, CYP3A5 |
Experimental Protocols
1. 3T3-L1 Adipocyte Differentiation Assay
This protocol is a standard method for inducing adipogenesis in 3T3-L1 cells, which can be adapted for testing the effects of KR-62980.
-
Cell Seeding: Plate 3T3-L1 preadipocytes in a suitable culture vessel and grow to confluence in DMEM supplemented with 10% fetal bovine serum (FBS).
-
Initiation of Differentiation (Day 0): Two days post-confluence, replace the medium with a differentiation cocktail containing DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin. This is where KR-62980 or a vehicle control would be added.
-
Insulin Treatment (Day 2): Replace the differentiation cocktail with DMEM, 10% FBS, and 10 µg/mL insulin.
-
Maintenance (Day 4 onwards): Replace the medium every two days with DMEM containing 10% FBS.
-
Analysis: Assess adipocyte differentiation between days 8 and 10 by observing lipid droplet formation and quantifying it using Oil Red O staining.
2. Western Blot for PTEN/Akt/ERK Signaling
This protocol provides a general framework for assessing the phosphorylation status of key signaling proteins.
-
Cell Lysis: After treatment with KR-62980 for the desired time, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and PTEN overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry can be used for semi-quantitative analysis.
Visualizations
Caption: On-target signaling pathway of KR-62980.
Caption: Mechanism of weak adipogenesis by KR-62980.
References
Technical Support Center: Improving the In Vivo Bioavailability of KR-62980
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with KR-62980. The information is based on published pharmacokinetic data and established principles of drug delivery.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of KR-62980 and what are the key factors influencing it?
A1: The oral bioavailability of KR-62980 in Sprague-Dawley rats is approximately 60.9%.[1] Key factors influencing its bioavailability include its high membrane permeability and its rapid metabolism in the liver.[1] While the compound is well-absorbed across the intestinal wall, a significant portion is quickly broken down by metabolic enzymes before it can reach systemic circulation.
Q2: What is the likely Biopharmaceutics Classification System (BCS) class of KR-62980?
A2: Based on available data, KR-62980 is characterized by high permeability.[1] While its aqueous solubility has not been explicitly defined in the context of the BCS, it is common for novel drug candidates to exhibit low solubility. Therefore, it is reasonable to provisionally classify KR-62980 as a BCS Class II compound (high permeability, low solubility). This classification suggests that the primary rate-limiting step to in vivo exposure, following oral administration of a solid dosage form, is likely its dissolution rate.
Q3: Which enzymes are responsible for the metabolism of KR-62980?
A3: KR-62980 is predominantly metabolized via hydroxylation. The primary cytochrome P450 (CYP) enzymes involved in this process in human liver microsomes are CYP1A2, CYP2D6, CYP3A4, and CYP3A5 .[2]
Q4: Has KR-62980 shown dose-dependent pharmacokinetics?
A4: No, studies in both rats and mice have shown that the pharmacokinetics of KR-62980 are dose-independent. Dose-normalized Area Under the Curve (AUC) values remained consistent across oral doses of 2, 5, and 10 mg/kg in rats.[1] This suggests that metabolic pathways are not saturated within this dose range.
Troubleshooting Guide
Problem 1: Lower than expected in vivo exposure (AUC) after oral administration.
-
Possible Cause: Poor dissolution of the compound in the gastrointestinal tract. Even with high permeability, the drug must be in solution to be absorbed.
-
Troubleshooting Strategies:
-
Particle Size Reduction: Decreasing the particle size of the KR-62980 powder increases the surface area available for dissolution. Techniques like micronization or nanomilling can be employed.
-
Formulation with Solubilizing Excipients: Incorporating surfactants, co-solvents, or complexing agents (e.g., cyclodextrins) into the formulation can enhance the aqueous solubility of KR-62980.
-
Amorphous Solid Dispersions: Formulating KR-62980 as an amorphous solid dispersion with a hydrophilic polymer can prevent crystallization and maintain the drug in a higher energy, more soluble state.
-
Lipid-Based Formulations: Since KR-62980 is likely lipophilic, lipid-based delivery systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) can be highly effective. These formulations form fine emulsions in the GI tract, presenting the drug in a solubilized state for absorption.
-
Problem 2: High variability in plasma concentrations between experimental subjects.
-
Possible Cause: Variability in gastrointestinal physiology (e.g., pH, transit time) and/or differences in metabolic enzyme activity between individual animals.
-
Troubleshooting Strategies:
-
Standardize Experimental Conditions: Ensure consistent fasting times and diet for all animals in the study.
-
Use of Controlled Release Formulations: A formulation that provides a more controlled and sustained release of KR-62980 may help to reduce the impact of GI transit time variability.
-
Consider Co-administration with a CYP Inhibitor (for mechanistic studies): In a non-clinical research setting, co-administering a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole) or a specific inhibitor for one of the metabolizing enzymes can help to understand the contribution of first-pass metabolism to the observed variability. This is for investigational purposes only and not a therapeutic strategy.
-
Problem 3: Very rapid clearance and short half-life observed in vivo.
-
Possible Cause: Extensive first-pass metabolism in the liver, as indicated by the short metabolic half-life of KR-62980 in liver microsomes.
-
Troubleshooting Strategies:
-
Lipid-Based Formulations to Promote Lymphatic Uptake: Certain lipid-based formulations can facilitate the absorption of highly lipophilic drugs into the lymphatic system, which bypasses the portal circulation and thus reduces first-pass metabolism in the liver.
-
Prodrug Approach: Designing a prodrug of KR-62980 that is less susceptible to initial metabolism and is later converted to the active compound in systemic circulation could be a long-term strategy.
-
Investigate Alternative Routes of Administration: For preclinical studies where oral administration is not a strict requirement, parenteral (e.g., intravenous, intraperitoneal) or transdermal routes can be explored to bypass first-pass metabolism entirely.
-
Data Presentation
Table 1: In Vitro and In Vivo Pharmacokinetic Parameters of KR-62980
| Parameter | Value | Species/System | Reference |
|---|---|---|---|
| In Vitro Data | |||
| Metabolic Half-life | 11.5 - 15.2 min | Rat Liver Microsomes | |
| Metabolic Half-life | 25.8 - 28.8 min | Human Liver Microsomes | |
| Apparent Permeability (Papp) | 20.4 - 30.8 x 10⁻⁶ cm/sec | MDCK Cell Monolayers | |
| Plasma Protein Binding | 89.4% | Rat Plasma | |
| In Vivo Data (Rat) | |||
| Bioavailability (Oral) | ~60.9% | Sprague-Dawley Rats | |
| Systemic Clearance (IV) | 2.50 L/h/kg | Sprague-Dawley Rats |
| Volume of Distribution (Vss) | 9.16 L/kg | Sprague-Dawley Rats | |
Experimental Protocols
1. In Vitro Metabolic Stability Assay using Liver Microsomes
-
Objective: To determine the intrinsic clearance and metabolic half-life of KR-62980.
-
Materials: Pooled liver microsomes (human or rat), NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase), phosphate (B84403) buffer, KR-62980, and an internal standard.
-
Procedure:
-
Prepare a microsome incubation mixture in phosphate buffer.
-
Pre-warm the mixture to 37°C.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system and KR-62980 (at a specified concentration, e.g., 1 µM).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Vortex and centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of KR-62980 using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of KR-62980 remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) as 0.693/k.
-
2. In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine the bioavailability and other pharmacokinetic parameters of a KR-62980 formulation.
-
Materials: Sprague-Dawley rats, KR-62980 formulation, vehicle for intravenous administration (e.g., saline with a solubilizing agent), oral gavage needles, blood collection tubes (with anticoagulant), and an analytical method for quantifying KR-62980 in plasma.
-
Procedure:
-
Fast rats overnight prior to dosing.
-
Divide rats into two groups: Intravenous (IV) and Oral (PO).
-
For the IV group, administer a single bolus dose of KR-62980 (e.g., 2 mg/kg) via the tail vein.
-
For the PO group, administer the KR-62980 formulation via oral gavage (e.g., 10 mg/kg).
-
Collect blood samples from a suitable vessel (e.g., tail vein, jugular vein) at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store frozen until analysis.
-
Quantify the concentration of KR-62980 in plasma samples using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate parameters such as AUC, Cmax, Tmax, half-life, and clearance.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
-
Visualizations
Caption: Biopharmaceutics Classification System (BCS) and the likely class for KR-62980.
Caption: Troubleshooting workflow for improving the oral bioavailability of KR-62980.
Caption: Primary metabolic pathway of KR-62980 via Cytochrome P450 enzymes.
References
- 1. Dose-independent pharmacokinetics of a new peroxisome proliferator-activated receptor-γ agonist, KR-62980, in Sprague-Dawley rats and ICR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro metabolism of a novel PPAR gamma agonist, KR-62980, and its stereoisomer, KR-63198, in human liver microsomes and by recombinant cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming resistance to KR-62980 treatment
Welcome to the technical support center for KR-62980. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges and ensuring the success of their experiments involving this novel partial agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations of key signaling pathways.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during the use of KR-62980. The guides are in a question-and-answer format to directly address specific issues.
| Problem / Question | Possible Cause(s) | Suggested Solution(s) |
| 1. Inconsistent or lower-than-expected activity of KR-62980. | a. Compound Instability: KR-62980 may degrade under certain storage or experimental conditions. b. Cellular Variability: Cell passage number, confluency, and health can significantly impact experimental outcomes. c. Assay Interference: The compound may interfere with the assay readout (e.g., autofluorescence in fluorescence-based assays).[1] | a. Prepare fresh stock solutions of KR-62980 for each experiment. Avoid repeated freeze-thaw cycles. b. Maintain a consistent cell culture protocol, using cells within a defined passage number range and ensuring consistent confluency at the time of treatment. c. Run a compound-only control to check for autofluorescence or other interference. Consider using an orthogonal assay to validate findings. |
| 2. High cytotoxicity observed at effective concentrations. | a. Off-Target Effects: At higher concentrations, KR-62980 may interact with unintended molecular targets, leading to toxicity.[2] b. Solvent Toxicity: The solvent used to dissolve KR-62980 (e.g., DMSO) may be toxic to the cells at the final concentration used. | a. Perform a dose-response curve to determine the optimal concentration with maximal on-target activity and minimal cytotoxicity. b. Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cell line (typically <0.1% for DMSO). Run a vehicle-only control. |
| 3. Development of cellular resistance to KR-62980 treatment over time. | a. Altered PPARγ Expression or Function: Prolonged exposure may lead to downregulation of PPARγ expression or mutations in the PPARγ gene that reduce ligand binding. b. Changes in Co-regulator Proteins: Altered expression or activity of co-activators or co-repressors can modulate PPARγ signaling.[3] c. Post-Translational Modifications: Changes in the phosphorylation status of PPARγ can affect its activity.[3][4] | a. Monitor PPARγ expression levels via qPCR or Western blot. Sequence the PPARγ gene in resistant cells to check for mutations. b. Evaluate the expression of key co-regulators (e.g., PGC-1α, NCoR) in sensitive versus resistant cells. c. Assess the phosphorylation of PPARγ at key residues (e.g., Ser273) in response to KR-62980 treatment in both cell types. |
| 4. No observable effect on lipid metabolism or adipogenesis. | a. Cell Line Inappropriateness: The chosen cell line may not be suitable for studying adipogenesis or may have a dysfunctional PPARγ signaling pathway. b. Suboptimal Differentiation Conditions: The differentiation cocktail or timing may not be optimal for the specific cell line.[5] | a. Use a well-characterized pre-adipocyte cell line such as 3T3-L1 or SGBS.[6] b. Optimize the adipogenic differentiation protocol, including the concentration of inducers and the duration of treatment. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of KR-62980?
A1: KR-62980 is a novel partial agonist of PPARγ.[7] It suppresses lipid metabolism by inhibiting cytosolic NADP+ isocitrate dehydrogenase (cICDH).[7] Additionally, it has shown neuroprotective effects through PPARγ-dependent anti-apoptotic and anti-oxidant mechanisms, which are associated with the suppression of PTEN and the phosphorylation of Akt and ERK.[2]
Q2: How can I confirm that the observed effects of KR-62980 are PPARγ-dependent?
A2: To confirm PPARγ-dependency, you can use a PPARγ antagonist, such as GW9662 or T0070907, in conjunction with KR-62980. The antagonist should reverse the effects of KR-62980. Alternatively, you can use siRNA to knockdown PPARγ expression and observe if the effects of KR-62980 are diminished.[2]
Q3: What are the potential mechanisms of resistance to PPARγ agonists like KR-62980?
A3: While specific resistance mechanisms to KR-62980 have not been reported, potential mechanisms based on other PPARγ agonists include:
-
Mutations in the PPARγ ligand-binding domain: These can reduce the affinity of the receptor for the drug.[8]
-
Altered expression of co-activators or co-repressors: These proteins are crucial for the transcriptional activity of PPARγ.[3]
-
Changes in post-translational modifications: Phosphorylation of PPARγ, for instance, can modulate its activity and its response to ligands.[3][4]
-
Activation of bypass signaling pathways: Cells may activate alternative pathways to circumvent the effects of PPARγ activation.
Q4: What are the recommended in vitro models to study the effects of KR-62980?
A4: For studying effects on adipogenesis and lipid metabolism, pre-adipocyte cell lines like 3T3-L1 and SGBS are commonly used.[6] For neuroprotective effects, neuronal cell lines such as SK-N-SH have been utilized.[2]
Experimental Protocols
Protocol 1: In Vitro Adipocyte Differentiation and Oil Red O Staining
This protocol is for inducing adipogenesis in 3T3-L1 pre-adipocytes and assessing lipid accumulation.
Materials:
-
3T3-L1 cells
-
DMEM with 10% bovine calf serum (Growth Medium)
-
DMEM with 10% fetal bovine serum (FBS)
-
Differentiation Medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin)
-
Insulin Medium (DMEM with 10% FBS and 10 µg/mL insulin)
-
KR-62980
-
Oil Red O staining solution
-
Formalin (10%)
Procedure:
-
Seed 3T3-L1 cells in a 24-well plate and grow to confluence in Growth Medium.
-
Two days post-confluence, replace the medium with Differentiation Medium with or without KR-62980 at the desired concentrations.
-
After 48 hours, replace the medium with Insulin Medium containing KR-62980.
-
Continue to culture for another 48 hours.
-
Replace the medium with DMEM with 10% FBS and KR-62980 every 2 days until day 8 or 10.
-
Wash cells with PBS and fix with 10% formalin for 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O solution for at least 1 hour.
-
Wash with water and visualize lipid droplets under a microscope.
-
For quantification, elute the stain with 100% isopropanol and measure the absorbance at 510 nm.
Protocol 2: Western Blot for PTEN and Phospho-ERK1/2
This protocol details the detection of PTEN and phosphorylated ERK1/2 levels by Western blot.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PTEN, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with KR-62980 for the desired time.
-
Lyse the cells in lysis buffer on ice.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control.
Visualizations
Signaling Pathways
Caption: Simplified signaling pathway of KR-62980.
Experimental Workflow
Caption: General experimental workflow for studying KR-62980.
Logical Relationship: Troubleshooting Resistance
Caption: Logical approach to troubleshooting KR-62980 resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Minireview: Challenges and Opportunities in Development of PPAR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revisiting PPARγ as a target for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preventing White Adipocyte Browning during Differentiation In Vitro: The Effect of Differentiation Protocols on Metabolic and Mitochondrial Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Experimental approaches to study PPAR gamma agonists as antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
Refining Experimental Design for KR-62980 Studies: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments with KR-62980.
Troubleshooting Guides
This section addresses specific issues that may arise during KR-62980 experiments, offering potential causes and solutions in a question-and-answer format.
| Problem/Question | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent or unexpected cell viability results after KR-62980 treatment. | 1. Cell line sensitivity: Different cell lines may have varying expression levels of PPARγ, affecting their response. 2. Compound stability: KR-62980 may degrade under certain storage or experimental conditions. 3. Off-target effects: At high concentrations, KR-62980 might exert effects independent of PPARγ. | 1. Confirm PPARγ expression: Verify the expression of PPARγ in your cell line using qPCR or Western blot. 2. Proper handling: Prepare fresh solutions of KR-62980 for each experiment and store stock solutions as recommended. 3. Dose-response curve: Perform a dose-response experiment to determine the optimal concentration range. Include a PPARγ antagonist (e.g., bisphenol A diglycidyl ether) to confirm PPARγ-dependent effects.[1] |
| Difficulty in observing the expected downstream signaling effects (e.g., changes in p-Akt, p-ERK). | 1. Suboptimal treatment time: The phosphorylation of signaling proteins like Akt and ERK can be transient. 2. Low protein expression: The basal expression levels of target proteins in the chosen cell line may be too low for detectable changes. 3. Issues with antibody quality: The primary or secondary antibodies used for Western blotting may not be specific or sensitive enough. | 1. Time-course experiment: Collect samples at multiple time points after KR-62980 treatment to identify the peak response time. 2. Cell line selection: Choose a cell line known to have a robust PI3K/Akt and MAPK/ERK signaling pathway. 3. Antibody validation: Validate your antibodies using positive and negative controls. |
| Variability in anti-adipogenic or lipid metabolism assay results. | 1. Inhibition of cICDH: KR-62980 can suppress cytosolic NADP+ isocitrate dehydrogenase (cICDH), impacting lipid metabolism.[2] 2. Differentiation protocol: The efficiency of adipocyte differentiation can vary between experiments. 3. Assay sensitivity: The chosen method for measuring lipid accumulation (e.g., Oil Red O staining) may not be sensitive enough. | 1. Measure cICDH activity: Consider directly measuring cICDH activity or mRNA expression in your experimental model.[2] 2. Standardize differentiation: Ensure consistent timing, media components, and cell density for your adipocyte differentiation protocol. 3. Quantitative analysis: Use a quantitative method for lipid measurement, such as a commercial lipid quantification kit. |
| Unexpected toxicity or side effects in animal models. | 1. Metabolism of KR-62980: The compound is metabolized by cytochrome P450 enzymes (CYP1A2, CYP2D6, CYP3A4, and CYP3A5), and the metabolic rate can differ between species.[3] 2. Vehicle effects: The vehicle used to dissolve and administer KR-62980 may have its own toxic effects. 3. Off-target effects: As with in vitro studies, high doses in vivo may lead to off-target effects. | 1. Pharmacokinetic studies: If possible, conduct preliminary pharmacokinetic studies to determine the bioavailability and clearance of KR-62980 in your animal model. 2. Vehicle control group: Always include a vehicle-only control group in your animal experiments. 3. Dose-ranging studies: Perform a dose-ranging study to identify a well-tolerated and efficacious dose. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of KR-62980?
A1: KR-62980 is a novel partial agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[2] Its effects are primarily mediated through the activation of PPARγ, leading to the regulation of downstream target genes involved in various cellular processes.
Q2: What are the known downstream signaling pathways affected by KR-62980?
A2: KR-62980 has been shown to suppress PTEN expression, which leads to increased phosphorylation of Akt and ERK.[1] These pathways are crucial for cell survival and anti-apoptotic effects. The compound's actions are dependent on PPARγ, as its effects can be reversed by a PPARγ antagonist.[1]
Q3: How does KR-62980 affect lipid metabolism?
A3: KR-62980 exhibits weak antiadipogenic activity by suppressing lipid metabolism.[2] This is partly achieved through the inhibition of cytosolic NADP+ isocitrate dehydrogenase (cICDH), an enzyme involved in NADPH production, which is a critical cofactor in fat metabolism.[2]
Q4: What are the key considerations for in vitro experiments with KR-62980?
A4: Key considerations include selecting a cell line with adequate PPARγ expression, determining the optimal dose and treatment duration through dose-response and time-course studies, and using appropriate controls, such as a PPARγ antagonist, to confirm the specificity of the observed effects.
Q5: Are there any known drug-drug interaction risks with KR-62980?
A5: In vitro studies suggest that KR-62980 and its stereoisomer, KR-63198, do not significantly inhibit the activities of major cytochrome P450 enzymes.[3] This indicates a low potential for clinical drug-drug interactions involving these enzymes.[3]
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay
This protocol is designed to assess the neuroprotective effects of KR-62980 against chemical ischemia-reperfusion injury in a neuronal cell line (e.g., SK-N-SH).[1]
Materials:
-
SK-N-SH cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
KR-62980
-
Rosiglitazone (positive control)
-
Bisphenol A diglycidyl ether (PPARγ antagonist)
-
Reagents for inducing chemical ischemia-reperfusion
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
-
Reagents for Western blotting (antibodies against p-Akt, Akt, p-ERK, ERK, PTEN, and PPARγ)
Procedure:
-
Cell Seeding: Seed SK-N-SH cells in 96-well plates for viability assays and 6-well plates for protein analysis. Allow cells to attach and grow to 70-80% confluency.
-
Pre-treatment: Treat cells with varying concentrations of KR-62980, rosiglitazone, or vehicle for a predetermined time (e.g., 24 hours). For antagonist experiments, pre-treat with bisphenol A diglycidyl ether before adding KR-62980.
-
Induction of Chemical Ischemia-Reperfusion: Induce chemical ischemia-reperfusion according to established protocols.
-
Cell Viability Assessment: After the reperfusion period, assess cell viability using an MTT or similar assay according to the manufacturer's instructions.
-
Protein Extraction and Western Blotting: For cells in 6-well plates, lyse the cells and extract total protein. Perform Western blotting to analyze the expression and phosphorylation of Akt, ERK, and PTEN.
Protocol 2: Adipocyte Differentiation and Lipid Accumulation Assay
This protocol is for evaluating the effect of KR-62980 on adipocyte differentiation and lipid metabolism in a pre-adipocyte cell line (e.g., 3T3-L1).[2]
Materials:
-
3T3-L1 pre-adipocytes
-
Adipocyte differentiation medium cocktail
-
KR-62980
-
Oil Red O staining solution
-
Reagents for RNA extraction and qPCR (primers for cICDH and a housekeeping gene)
Procedure:
-
Cell Culture and Differentiation: Culture 3T3-L1 cells to confluency. Induce differentiation using the adipocyte differentiation medium.
-
KR-62980 Treatment: Treat the differentiating cells with various concentrations of KR-62980 or vehicle.
-
Oil Red O Staining: After the differentiation period (typically 7-10 days), fix the cells and stain with Oil Red O to visualize lipid droplets.
-
Quantification of Lipid Accumulation: Elute the Oil Red O stain and measure the absorbance to quantify lipid accumulation.
-
Gene Expression Analysis: At selected time points during differentiation, extract RNA from the cells and perform qPCR to measure the mRNA expression levels of cICDH.
Signaling Pathways and Experimental Workflows
References
- 1. Neuroprotective effects of KR-62980, a new PPARγ agonist, against chemical ischemia-reperfusion in SK-N-SH cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KR-62980 suppresses lipid metabolism through inhibition of cytosolic NADP isocitrate dehydrogenase in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro metabolism of a novel PPAR gamma agonist, KR-62980, and its stereoisomer, KR-63198, in human liver microsomes and by recombinant cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Efficacy of KR-62980 and Rosiglitazone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological efficacy of KR-62980 and the established thiazolidinedione, rosiglitazone (B1679542). Both compounds are selective agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of glucose and lipid metabolism. While rosiglitazone has been a cornerstone in the management of type 2 diabetes, concerns regarding its side-effect profile have spurred the development of novel PPARγ modulators like KR-62980, which exhibits a distinct activity profile. This document synthesizes available preclinical and clinical data to objectively compare their performance, supported by experimental data and methodologies.
Mechanism of Action: A Shared Target, A Different Interaction
Both KR-62980 and rosiglitazone exert their therapeutic effects by binding to and activating PPARγ, a nuclear receptor predominantly expressed in adipose tissue, as well as in skeletal muscle and liver.[1] Activation of PPARγ modulates the transcription of a suite of genes involved in insulin (B600854) signaling, glucose uptake, and lipid metabolism, ultimately leading to improved insulin sensitivity.[1]
Rosiglitazone is a full agonist of PPARγ.[1] Upon binding, it initiates a conformational change in the receptor, leading to the recruitment of coactivator proteins and subsequent gene transcription. This robust activation contributes to its potent insulin-sensitizing effects but has also been linked to adverse effects such as weight gain and fluid retention.
KR-62980, in contrast, is characterized as a selective PPARγ modulator.[2] This suggests that it may induce a different conformational change in the PPARγ receptor upon binding, leading to the differential recruitment of co-regulatory proteins compared to rosiglitazone. This nuanced interaction is hypothesized to be the basis for its distinct pharmacological profile, potentially separating the desired anti-hyperglycemic effects from the unwanted adipogenic and other side effects.[2]
Comparative Efficacy: Insights from Preclinical and Clinical Data
Direct head-to-head clinical trials comparing KR-62980 and rosiglitazone are not extensively available in the public domain. However, preclinical studies and independent clinical trials for rosiglitazone provide valuable data for a comparative assessment.
Glucose Metabolism and Insulin Sensitivity
KR-62980: In a preclinical study, treatment of high-fat diet-induced diabetic C57BL/6J mice with KR-62980 for 14 days resulted in a significant reduction in plasma glucose levels. In vitro, KR-62980 induced [3H]-deoxyglucose uptake in fully differentiated 3T3-L1 adipocytes in a concentration-dependent manner in the presence of insulin, with an EC50 of 15 nM in a transactivation assay.
Rosiglitazone: Numerous clinical studies have demonstrated the potent glucose-lowering effects of rosiglitazone. In patients with type 2 diabetes, rosiglitazone treatment has been shown to significantly reduce fasting plasma glucose and HbA1c levels. For instance, a 12-week study showed a reduction in fasting plasma glucose from 195 ± 11 to 150 ± 7 mg/dl. Furthermore, hyperinsulinemic-euglycemic clamp studies have confirmed its ability to improve insulin sensitivity in both hepatic and peripheral tissues. One study reported a 68% improvement in insulin-stimulated glucose metabolism at low insulin doses and a 20% improvement at high insulin doses after three months of treatment.
Table 1: Comparative Effects on Glucose Metabolism and Insulin Sensitivity
| Parameter | KR-62980 | Rosiglitazone |
| Animal Model (Diabetic Mice) | ||
| Change in Plasma Glucose | Significant reduction | Significant reduction |
| In Vitro (3T3-L1 Adipocytes) | ||
| Glucose Uptake | Concentration-dependent increase | N/A |
| Human Studies (Type 2 Diabetes) | ||
| Fasting Plasma Glucose | Data not available | ↓ 12.2% to 23% |
| HbA1c | Data not available | ↓ 1.2 to 1.5 percentage points |
| Insulin Sensitivity (Clamp) | Data not available | ↑ 18% to 119% (Glucose Disposal Rate) |
Note: Direct comparative data is limited. The table presents findings from separate studies.
Lipid Profile
KR-62980: Studies in zebrafish have indicated that KR-62980 suppresses lipid metabolism, in part by inhibiting cytosolic NADP+ isocitrate dehydrogenase (cICDH), an enzyme critical for fat metabolism. This suggests a potential for a more favorable lipid profile compared to full PPARγ agonists.
Rosiglitazone: The effects of rosiglitazone on lipid profiles are more complex. While it has been shown to decrease free fatty acids, it is also associated with increases in total cholesterol, LDL cholesterol, and HDL cholesterol. Some studies have reported a 35% increase in LDL-C and a 22% increase in total cholesterol. However, it's noteworthy that rosiglitazone may promote a shift from small, dense LDL particles to larger, more buoyant particles, which are considered less atherogenic.
Table 2: Comparative Effects on Lipid Profiles
| Parameter | KR-62980 | Rosiglitazone |
| Mechanism | Inhibits cICDH, suppressing lipid metabolism | Modulates transcription of lipid metabolism genes |
| Free Fatty Acids | Data not available | ↓ 38.8% |
| Total Cholesterol | Data not available | ↑ (up to 22%) |
| LDL Cholesterol | Data not available | ↑ (up to 35%) |
| HDL Cholesterol | Data not available | ↑ |
| Triglycerides | Data not available | ↓ or no significant change |
Note: Data is compiled from various preclinical and clinical studies.
Adipogenesis and Side Effects
A key differentiating feature of KR-62980 is its weak adipogenic effect. In preclinical models, KR-62980 showed little induction of aP2 mRNA, a marker of adipogenesis, and could even antagonize the adipogenic effects of rosiglitazone in C3H10T1/2 cells. This is a significant advantage, as the weight gain associated with rosiglitazone is a major clinical concern. Treatment with KR-62980 in diabetic mice resulted in minimal weight gain and no signs of cardiac hypertrophy or hepatotoxicity.
Rosiglitazone, as a full PPARγ agonist, potently promotes adipogenesis, leading to weight gain, which is primarily due to an increase in subcutaneous adipose tissue. Furthermore, rosiglitazone has been associated with an increased risk of cardiovascular events, including heart failure, which has led to restrictions on its use.
Experimental Protocols
In Vivo Study of KR-62980 in Diabetic Mice
-
Animal Model: High-fat diet-induced diabetic C57BL/6J mice.
-
Treatment: KR-62980 administered for 14 days.
-
Parameters Measured: Plasma glucose levels, body weight, heart weight, and liver function tests.
-
Methodology: Specific dosages and methods for glucose measurement were not detailed in the available abstract.
Hyperinsulinemic-Euglycemic Clamp Study with Rosiglitazone
-
Subjects: Patients with type 2 diabetes.
-
Protocol: A two-step hyperinsulinemic-euglycemic clamp was performed before and after 3 months of rosiglitazone treatment (4 mg twice daily).
-
Procedure:
-
An antecubital vein is cannulated for infusions of insulin and glucose.
-
A contralateral hand vein is cannulated and kept in a heated box for arterialized venous blood sampling.
-
A primed, continuous infusion of insulin is administered at two sequential rates (e.g., 20 and 120 mU/m²/min).
-
Arterialized venous blood is sampled every 5-10 minutes to monitor plasma glucose.
-
A variable infusion of 20% dextrose is adjusted to maintain euglycemia (plasma glucose at a predetermined level, e.g., 90 mg/dL).
-
The glucose infusion rate during the final 30 minutes of each insulin infusion step is used to quantify insulin sensitivity.
-
In Vitro Glucose Uptake Assay with KR-62980
-
Cell Line: Fully differentiated 3T3-L1 adipocytes.
-
Assay: Measurement of [3H]-deoxyglucose uptake.
-
Procedure:
-
Differentiated 3T3-L1 adipocytes are incubated with varying concentrations of KR-62980 in the presence of insulin.
-
Cells are then incubated with [3H]-deoxyglucose for a defined period.
-
The reaction is stopped, and cells are washed to remove extracellular radiolabel.
-
Cells are lysed, and intracellular radioactivity is measured using a scintillation counter to determine the rate of glucose uptake.
-
Signaling Pathways and Visualizations
Both KR-62980 and rosiglitazone function through the PPARγ signaling pathway. Upon activation, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This complex then recruits coactivators, initiating gene transcription.
Caption: PPARγ signaling pathway activated by KR-62980 and rosiglitazone.
The following diagram illustrates a generalized experimental workflow for evaluating the in vivo efficacy of anti-diabetic compounds in a diet-induced obesity model.
Caption: Generalized workflow for in vivo anti-diabetic drug efficacy studies.
Conclusion
KR-62980 and rosiglitazone are both potent PPARγ agonists with significant insulin-sensitizing and glucose-lowering effects. However, KR-62980's characterization as a selective PPARγ modulator with weak adipogenic activity suggests a potentially improved safety and tolerability profile. Preclinical data indicate that KR-62980 may offer comparable anti-hyperglycemic efficacy to rosiglitazone with a reduced risk of weight gain and other adverse effects associated with full PPARγ activation. Further direct comparative studies, particularly well-controlled clinical trials, are necessary to fully elucidate the relative efficacy and safety of KR-62980 and rosiglitazone in the treatment of type 2 diabetes. The distinct mechanism of KR-62980 holds promise for a new generation of insulin sensitizers with a more favorable therapeutic window.
References
KR-62980: A Comparative Guide to its Neuroprotective Effects in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the validated neuroprotective effects of KR-62980, a novel partial agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ). Given the growing interest in PPARγ agonists as potential therapeutics for neurodegenerative diseases, this document summarizes the existing experimental data for KR-62980 and offers a comparative perspective with the well-studied PPARγ agonist, rosiglitazone (B1679542), to contextualize its potential applications across different disease models.
Validated Neuroprotective Profile of KR-62980: In Vitro Evidence
To date, the direct neuroprotective effects of KR-62980 have been validated in an in vitro model of chemical ischemia-reperfusion using human neuroblastoma SK-N-SH cells. This model simulates the cellular damage that occurs during a stroke.
In this cellular model, KR-62980 demonstrated significant efficacy in protecting neurons from cell death induced by chemical ischemia-reperfusion.[1] The protective effects were found to be comparable to those of rosiglitazone and were mediated through the activation of the PPARγ receptor.[1]
Quantitative Data from In Vitro Studies
The key findings on the neuroprotective effects of KR-62980 are summarized in the table below.
| Efficacy Parameter | Experimental Model | Key Finding with KR-62980 Treatment |
| Neuronal Viability | Chemical Ischemia-Reperfusion in SK-N-SH cells | Significantly attenuated ischemia-reperfusion-induced neuronal cell death.[1] |
| Oxidative Stress Markers | Chemical Ischemia-Reperfusion in SK-N-SH cells | Suppressed the production of nitric oxide (NO) and reactive oxygen species (ROS).[1] |
| Apoptotic Signaling | Chemical Ischemia-Reperfusion in SK-N-SH cells | Inhibited the expression of the pro-apoptotic protein PTEN.[1] |
| Pro-Survival Signaling | Chemical Ischemia-Reperfusion in SK-N-SH cells | Promoted the phosphorylation of the pro-survival kinases Akt and ERK. |
Mechanistic Insights: The Neuroprotective Signaling Pathway of KR-62980
The neuroprotective action of KR-62980 is attributed to its dual role in mitigating apoptosis and oxidative stress. The proposed signaling cascade is initiated by the activation of the PPARγ receptor, which in turn modulates downstream pathways to promote neuronal survival.
Figure 1: Signaling pathway of KR-62980's neuroprotective action.
Comparative Efficacy in Animal Models: Insights from Rosiglitazone
While published in vivo studies specifically investigating the neuroprotective effects of KR-62980 are not currently available, the extensive research on the related PPARγ agonist, rosiglitazone, provides a valuable framework for understanding the potential therapeutic scope of this class of compounds in various neurodegenerative conditions.
| Neurodegenerative Condition | Animal Model | Documented Neuroprotective Effects of Rosiglitazone |
| Traumatic Brain Injury (TBI) | Rat model of controlled cortical impact | Decreased neuronal apoptosis and autophagy, leading to improved functional recovery. |
| Alzheimer's Disease | Streptozotocin-induced mouse model | Mitigated cognitive deficits, reduced neuroinflammation and oxidative stress. |
| Huntington's Disease | Quinolinic acid-induced rat model | Improved motor coordination and memory, and attenuated mitochondrial dysfunction. |
| Ischemic Stroke | Rodent models of focal cerebral ischemia | Reduced brain infarct volume and suppressed microglial activation. |
Detailed Experimental Methodologies
In Vitro Chemical Ischemia-Reperfusion Model with KR-62980
1. Cell Culture and Maintenance:
-
Human neuroblastoma SK-N-SH cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are incubated at 37°C in a humidified atmosphere containing 5% CO2.
2. Induction of Chemical Ischemia and Reperfusion:
-
To induce ischemia, the culture medium is replaced with a glucose-free balanced salt solution, and the cells are incubated for 2 hours in a hypoxic chamber (95% N2, 5% CO2).
-
Reperfusion is initiated by replacing the ischemic solution with normal culture medium and incubating the cells for an additional 22 hours under normoxic conditions.
3. Pharmacological Treatment:
-
KR-62980 is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at the beginning of the reperfusion phase at various concentrations.
4. Assessment of Neuroprotection:
-
Cell Viability: Quantified using a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Oxidative Stress: Intracellular levels of nitric oxide (NO) and reactive oxygen species (ROS) are measured using fluorescent probes DAF-2DA and H2DCFDA, respectively, and quantified by fluorometry.
-
Protein Expression and Phosphorylation: Cellular lysates are collected, and the levels of total and phosphorylated proteins (e.g., PTEN, Akt, ERK) are determined by Western blot analysis using specific antibodies.
Representative In Vivo Experimental Workflow: Traumatic Brain Injury Model
The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective efficacy of a compound like a PPARγ agonist in a rat model of traumatic brain injury.
Figure 2: General experimental workflow for in vivo neuroprotection studies.
Concluding Remarks
The current body of evidence establishes KR-62980 as a promising neuroprotective agent in a cellular model of ischemic injury. Its mechanism of action, involving the PPARγ-mediated suppression of oxidative stress and apoptosis, aligns with the known beneficial effects of other PPARγ agonists in a variety of neurodegenerative contexts. While the lack of in vivo data for KR-62980 represents a significant gap, the extensive preclinical success of rosiglitazone provides a strong rationale for advancing KR-62980 into animal models of neurodegeneration. Future in vivo studies are essential to validate its therapeutic potential and to provide the necessary data for comparison with other neuroprotective strategies, ultimately paving the way for potential clinical development.
References
Comparative Guide to the Downstream Targets of KR-62980
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the downstream molecular targets of KR-62980, a novel partial peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. The performance of KR-62980 is compared with the well-established full PPARγ agonist, Rosiglitazone (B1679542), supported by available experimental data. This document is intended to serve as a resource for researchers investigating the therapeutic potential and mechanism of action of selective PPARγ modulators.
Introduction
KR-62980 is a novel selective PPARγ modulator characterized by its antihyperglycemic effects and weak adipogenic activity. As a partial agonist, it is postulated to offer a more favorable safety profile compared to full PPARγ agonists like Rosiglitazone, potentially by differentially modulating downstream signaling pathways. This guide elucidates the confirmed downstream targets of KR-62980 and presents a comparative analysis with Rosiglitazone.
Comparative Analysis of Downstream Targets
The following tables summarize the known effects of KR-62980 and Rosiglitazone on key downstream signaling molecules. It is important to note that the data presented is compiled from various studies, and direct head-to-head quantitative comparisons in the same experimental systems are limited.
Table 1: Comparison of PPARγ Agonist Activity
| Compound | Receptor | Agonist Type | EC50 | Reference |
| KR-62980 | PPARγ | Partial | 15 nM | [1] |
| Rosiglitazone | PPARγ | Full | 60 nM | [2][3] |
Table 2: Effects on Downstream Signaling Pathways
| Target | Effect of KR-62980 | Effect of Rosiglitazone | Supporting Evidence |
| cICDH | Inhibition of mRNA expression and activity | Not reported | KR-62980 significantly decreased cICDH mRNA in 3T3-L1 cells and inhibited its activity, leading to suppressed lipid metabolism.[2] |
| PTEN | Suppression of expression | Induction of expression | KR-62980 suppresses PTEN expression, contributing to its anti-apoptotic effects.[3] Rosiglitazone can induce PTEN expression in a dose- and time-dependent manner.[4][5] |
| Akt Phosphorylation | Increased | Variable (can increase or decrease depending on context) | Increased Akt phosphorylation is a downstream consequence of PTEN suppression by KR-62980.[3] Rosiglitazone has been shown to both increase and decrease Akt phosphorylation in different cell types and conditions.[6][7][8][9][10] |
| ERK Phosphorylation | Increased | Variable (can increase or decrease depending on context) | Increased ERK phosphorylation is observed downstream of PTEN suppression by KR-62980.[3] The effect of Rosiglitazone on ERK phosphorylation is cell-type and context dependent.[11] |
| Nitric Oxide (NO) | Suppression of formation | Variable (can increase or decrease depending on context) | KR-62980 exhibits antioxidant properties by suppressing NO formation.[3] Rosiglitazone has been reported to both increase and decrease NO production in different experimental models.[7][12] |
| Reactive Oxygen Species (ROS) | Suppression of formation | Suppression of formation | KR-62980 demonstrates antioxidant effects by reducing ROS levels.[3] Rosiglitazone has been shown to reduce oxidative stress by decreasing ROS production. |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by KR-62980 and a typical experimental workflow for its analysis.
Caption: Signaling pathway of KR-62980.
Caption: A typical experimental workflow.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are representative protocols and may require optimization for specific experimental conditions.
Western Blot Analysis for PTEN, Phospho-Akt, and Phospho-ERK
Objective: To determine the protein expression levels of PTEN and the phosphorylation status of Akt and ERK in response to KR-62980 and Rosiglitazone treatment.
Materials:
-
Cell lines (e.g., 3T3-L1, SK-N-SH)
-
KR-62980, Rosiglitazone
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PTEN, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in appropriate culture dishes and grow to 70-80% confluency. Treat cells with desired concentrations of KR-62980, Rosiglitazone, or vehicle control for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add chemiluminescent substrate and visualize protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin). For phosphorylation analysis, normalize the phospho-protein signal to the total protein signal.
Cytosolic NADP+ Isocitrate Dehydrogenase (cICDH) Activity Assay
Objective: To measure the enzymatic activity of cICDH in cell lysates treated with KR-62980.
Materials:
-
3T3-L1 cells
-
KR-62980
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)
-
Substrate solution (Isocitrate)
-
Cofactor solution (NADP+)
-
Spectrophotometer
Procedure:
-
Cell Culture and Lysate Preparation: Culture and treat 3T3-L1 cells as described above. Prepare cytosolic extracts from the cells.
-
Assay Reaction:
-
In a 96-well plate, add cell lysate to the assay buffer.
-
Initiate the reaction by adding the substrate (isocitrate) and cofactor (NADP+).
-
The total reaction volume is typically 200 µL.
-
-
Measurement: Measure the increase in absorbance at 340 nm over time, which corresponds to the reduction of NADP+ to NADPH.
-
Analysis: Calculate the reaction rate (change in absorbance per minute) and normalize to the protein concentration of the lysate to determine cICDH activity.
Nitric Oxide (NO) and Reactive Oxygen Species (ROS) Detection
Objective: To measure the intracellular levels of NO and ROS in cells treated with KR-62980 and Rosiglitazone.
Materials:
-
SK-N-SH cells
-
KR-62980, Rosiglitazone
-
For NO detection: Griess Reagent or DAF-FM diacetate
-
For ROS detection: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCF-DA)
-
Fluorescence microplate reader or fluorescence microscope
Procedure for NO Detection (Griess Assay):
-
Cell Culture and Treatment: Culture and treat SK-N-SH cells in a 96-well plate.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction:
-
Mix the supernatant with Griess reagent according to the manufacturer's instructions.
-
Incubate for the recommended time at room temperature.
-
-
Measurement: Measure the absorbance at 540 nm.
-
Analysis: Determine the nitrite (B80452) concentration from a standard curve.
Procedure for ROS Detection (DCF-DA Assay):
-
Cell Culture and Treatment: Culture and treat SK-N-SH cells in a 96-well plate or on coverslips.
-
Probe Loading: Incubate the cells with DCF-DA solution (e.g., 10 µM) for 30 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove excess probe.
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or visualize under a fluorescence microscope.
-
Analysis: Compare the fluorescence intensity of treated cells to control cells.
Conclusion
KR-62980, as a partial PPARγ agonist, demonstrates a distinct downstream signaling profile compared to the full agonist Rosiglitazone. Its inhibitory action on cICDH and differential regulation of the PTEN/Akt/ERK pathway may contribute to its favorable metabolic profile with reduced adipogenesis. The antioxidant properties of KR-62980, evidenced by the suppression of NO and ROS, further highlight its potential as a therapeutic agent. Further direct comparative studies are warranted to provide more precise quantitative data and to fully elucidate the therapeutic advantages of KR-62980. This guide provides a foundational understanding for researchers to design and interpret experiments aimed at further characterizing this promising compound.
References
- 1. Identification of the target proteins of rosiglitazone in 3T3-L1 adipocytes through proteomic analysis of cytosolic and secreted proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of the PPAR-gamma agonist rosiglitazone on neuroblastoma SK-N-SH cells in a metastatic xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Absence of an adipogenic effect of rosiglitazone on mature 3T3-L1 adipocytes: increase of lipid catabolism and reduction of adipokine expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. research.wur.nl [research.wur.nl]
- 7. researchgate.net [researchgate.net]
- 8. Cross-Species Comparison: SK vs. Other Neuroblastoma Cell Lines [cytion.com]
- 9. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. embopress.org [embopress.org]
- 12. researchgate.net [researchgate.net]
KR-62980: A Comparative Analysis of a Novel PPARγ Modulator
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of KR-62980, a novel partial peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, with other alternatives, supported by experimental data from key scientific publications.
KR-62980 as a PPARγ Partial Agonist and its Impact on Adipogenesis
KR-62980 is distinguished as a partial agonist of PPARγ, offering a potential advantage over full agonists like rosiglitazone (B1679542) by exhibiting antihyperglycemic effects with a reduced propensity for weight gain.[1] This section compares the adipogenic and metabolic effects of KR-62980 with the full PPARγ agonist rosiglitazone.
Key Findings:
-
Weak Antiadipogenic Activity : Unlike strong PPARγ agonists that promote significant fat accumulation, KR-62980 demonstrates weak antiadipogenic activity.[1]
-
Inhibition of Lipid Metabolism : A key mechanism for this reduced adipogenesis is the suppression of lipid metabolism through the inhibition of cytosolic NADP+ isocitrate dehydrogenase (cICDH), an enzyme crucial for providing NADPH for fatty acid synthesis.[1]
-
Reduced cICDH Expression : Treatment with KR-62980 has been shown to significantly decrease the mRNA expression of cICDH in 3T3-L1 adipocytes.[1]
Comparative Data: KR-62980 vs. Rosiglitazone on Adipogenesis and Metabolism
| Parameter | KR-62980 | Rosiglitazone (Full PPARγ Agonist) | Reference |
| Adipocyte Differentiation | Weakly promotes or inhibits | Strongly promotes | [1] |
| cICDH mRNA Expression | Significantly decreased | - | [1] |
| Lipase Activity | Inhibited | - | [1] |
| Antihyperglycemic Activity | Present | Present | [1] |
| Side Effect: Weight Gain | Reduced potential | Known side effect | [1] |
Experimental Protocol: In Vitro Adipogenesis Assay in 3T3-L1 Cells
This protocol outlines the methodology used to assess the adipogenic potential of KR-62980.
-
Cell Culture : 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) until confluent.
-
Differentiation Induction : Two days post-confluence, differentiation is induced using a cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 1.7 µM insulin (B600854) in DMEM with 10% FBS.
-
Test Compound Treatment : Cells are treated with KR-62980 or a comparator compound (e.g., rosiglitazone) at various concentrations.
-
Maintenance : After 48 hours, the medium is replaced with DMEM containing 10% FBS and 1.7 µM insulin, and the cells are maintained for an additional 8-10 days, with medium changes every 2 days.
-
Staining and Quantification : Lipid accumulation is assessed by staining with Oil Red O. The stained lipid droplets are then quantified by spectrophotometry after extraction.
-
Gene Expression Analysis : To assess the impact on specific genes like cICDH, RNA is extracted from the cells at various time points and analyzed by quantitative real-time PCR (qRT-PCR).
Signaling Pathway: KR-62980 Mechanism in Suppressing Lipid Metabolism
Caption: KR-62980's partial agonism of PPARγ leads to the inhibition of cICDH, reducing NADPH production and subsequent fatty acid synthesis and adipogenesis.
Neuroprotective Effects of KR-62980
KR-62980 has demonstrated significant neuroprotective effects in preclinical models of chemical ischemia-reperfusion injury. This section compares its efficacy and mechanism of action with the established PPARγ agonist, rosiglitazone.
Key Findings:
-
Inhibition of Neuronal Cell Death : Both KR-62980 and rosiglitazone effectively inhibit neuronal cell death induced by chemical ischemia-reperfusion in SK-N-SH cells.[2]
-
Anti-apoptotic and Anti-oxidant Mechanisms : The neuroprotective effects are attributed to both anti-apoptotic and anti-oxidant actions, including the suppression of nitric oxide (NO) and reactive oxygen species (ROS) formation.[2]
-
Modulation of PTEN/Akt/ERK Signaling : KR-62980 and rosiglitazone suppress the expression of PTEN, leading to increased phosphorylation of Akt and ERK, key signaling molecules in cell survival pathways.[2]
-
PPARγ-Dependent Action : The neuroprotective effects of both compounds are dependent on PPARγ, as they are reversed by a PPARγ antagonist or by PPARγ knockdown.[2]
Comparative Data: Neuroprotective Effects of KR-62980 vs. Rosiglitazone
| Parameter | KR-62980 | Rosiglitazone | Reference |
| Cell Viability (Ischemia-Reperfusion) | Increased | Increased | [2] |
| NO and ROS Formation | Suppressed | Suppressed | [2] |
| PTEN Expression | Suppressed | Suppressed | [2] |
| Akt Phosphorylation | Increased | Increased | [2] |
| ERK Phosphorylation | Increased | Increased | [2] |
Experimental Protocol: Chemical Ischemia-Reperfusion Assay in SK-N-SH Cells
This protocol details the methodology for evaluating the neuroprotective effects of KR-62980.
-
Cell Culture : Human neuroblastoma SK-N-SH cells are cultured in a suitable medium.
-
Chemical Ischemia Induction : Ischemia is induced by exposing the cells to a glucose-free medium and incubating them in a hypoxic chamber.
-
Reperfusion and Treatment : Reperfusion is initiated by returning the cells to a normal glucose-containing medium and normoxic conditions. Cells are treated with KR-62980 or rosiglitazone at the onset of reperfusion.
-
Cell Viability Assessment : After a set period (e.g., 24 hours), cell viability is measured using an MTT assay.
-
Measurement of NO and ROS : Nitric oxide and reactive oxygen species levels are quantified using specific fluorescent probes (e.g., DAF-FM diacetate for NO and DCFH-DA for ROS).
-
Western Blot Analysis : To assess the signaling pathway, protein lysates are collected and subjected to Western blotting to measure the levels of total and phosphorylated PTEN, Akt, and ERK.
Signaling Pathway: Neuroprotective Mechanism of KR-62980
Caption: KR-62980 promotes neuronal survival by activating PPARγ, which in turn suppresses PTEN, activates the PI3K/Akt and ERK pathways, and reduces oxidative stress.
Metabolic Profile of KR-62980
The in vitro metabolism of KR-62980 has been characterized in human liver microsomes to identify the key enzymes responsible for its breakdown.
Key Findings:
-
Primary Metabolic Pathway : The major metabolic pathway for KR-62980 is hydroxylation.
-
Key Metabolizing Enzymes : The primary cytochrome P450 (CYP) enzymes involved in the hydroxylation of KR-62980 are CYP1A2, CYP2D6, CYP3A4, and CYP3A5.
-
Drug-Drug Interaction Potential : KR-62980 showed no significant inhibitory effect on the major P450 enzymes tested (IC50 > 50 µM), suggesting a low potential for clinically relevant drug-drug interactions mediated by these enzymes.
Experimental Protocol: In Vitro Metabolism Assay in Human Liver Microsomes
-
Incubation : KR-62980 is incubated with pooled human liver microsomes in the presence of an NADPH-generating system.
-
Time Points : Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes) to monitor the disappearance of the parent compound.
-
Metabolite Identification : The reaction mixtures are analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the metabolites formed.
-
Reaction Phenotyping : To identify the specific CYP enzymes involved, the incubation is repeated in the presence of selective chemical inhibitors for different CYP isoforms or by using recombinant human CYP enzymes.
Experimental Workflow: In Vitro Metabolism of KR-62980
Caption: Workflow for identifying the metabolic pathways and key enzymes involved in the breakdown of KR-62980.
References
- 1. Comparison of the anti-inflammatory and therapeutic actions of PPAR-gamma agonists rosiglitazone and troglitazone in experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of anti-inflammatory properties of peroxisome proliferator-activated receptor gamma agonists rosiglitazone and troglitazone in prophylactic treatment of experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stereoisomers KR-62980 and KR-63198: Differentiated PPARγ Modulation and Metabolic Stability
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological profiles of the stereoisomeric peroxisome proliferator-activated receptor gamma (PPARγ) modulators, KR-62980 and KR-63198. The following sections detail their distinct activities, supported by available experimental data, and provide insights into their potential therapeutic applications.
KR-62980 and its stereoisomer KR-63198 are novel, selective PPARγ modulators with activity profiles that diverge from full agonists like rosiglitazone.[1] While both compounds interact with PPARγ, their pharmacological effects and metabolic fates are notably distinct, highlighting the critical role of stereochemistry in drug action. This guide synthesizes the current understanding of their differential activities.
Quantitative Data Summary
The following table summarizes the available quantitative data for KR-62980 and KR-63198, primarily focusing on their metabolic stability.
| Parameter | KR-62980 | KR-63198 | Reference |
| PPARγ Agonistic Activity (EC50) | 15 nM | Not Available | [2] |
| Intrinsic Clearance (CLint) in human liver microsomes | 0.012 ± 0.001 µL/min/pmol P450 | 0.004 ± 0.001 µL/min/pmol P450 | [1] |
| P450 Inhibition (IC50) | > 50 µM | > 50 µM | [1] |
Differentiated Biological Activity
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Modulation
KR-62980 is characterized as a selective partial agonist of PPARγ.[3] Its unique mode of action distinguishes it from traditional thiazolidinediones. Notably, KR-62980 exhibits weak adipogenic activity and can counteract the adipogenic effects of full agonists like rosiglitazone.[2][4] This anti-adipogenic effect is attributed to its ability to enhance the interaction between PPARγ and the transcriptional co-repressor TAZ (WW domain-containing transcription regulator protein 1), a suppressor of PPARγ activity.[4] By promoting the nuclear localization of TAZ and its binding to PPARγ, KR-62980 attenuates the expression of adipogenic genes.[4]
Metabolic Stability and Stereoselectivity
A significant difference between KR-62980 and KR-63198 lies in their metabolic stability. In vitro studies using human liver microsomes have demonstrated that KR-62980 is metabolized more rapidly than KR-63198.[1] The intrinsic clearance of KR-62980 through hydroxylation is approximately three times higher than that of its stereoisomer, indicating pronounced metabolic stereoselectivity.[1]
The primary enzymes responsible for the hydroxylation of both compounds are cytochrome P450 isoforms CYP1A2, CYP2D6, CYP3A4, and CYP3A5.[1] Despite their role in metabolizing these compounds, neither KR-62980 nor KR-63198 exhibit significant inhibitory effects on these P450 enzymes, suggesting a low potential for drug-drug interactions mediated by CYP inhibition.[1]
Experimental Protocols
In Vitro Metabolism in Human Liver Microsomes
Objective: To determine the intrinsic clearance and identify the cytochrome P450 enzymes responsible for the metabolism of KR-62980 and KR-63198.
Methodology:
-
Incubation: KR-62980 and KR-63198 (1 µM) are incubated with human liver microsomes (0.2 mg/mL) in a phosphate (B84403) buffer (pH 7.4) at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2).
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 10, 20, 30, and 60 minutes).
-
Reaction Termination: The reaction is stopped by adding an equal volume of ice-cold acetonitrile.
-
Sample Preparation: Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
LC-MS/MS Analysis: The concentrations of the parent compounds are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: The intrinsic clearance (CLint) is calculated from the rate of disappearance of the parent compound.
-
CYP Identification: To identify the specific CYP enzymes involved, the incubations are repeated in the presence of selective chemical inhibitors for different CYP isoforms or by using recombinant human CYP enzymes.
PPARγ Transactivation Assay
Objective: To measure the agonistic activity of KR-62980 and KR-63198 on the PPARγ receptor.
Methodology:
-
Cell Culture: A suitable cell line (e.g., HEK293T or CV-1) is cultured in an appropriate medium.
-
Transfection: Cells are transiently co-transfected with a plasmid expressing the GAL4 DNA-binding domain fused to the PPARγ ligand-binding domain (GAL4-PPARγ-LBD) and a reporter plasmid containing a GAL4 upstream activation sequence driving the expression of a reporter gene (e.g., luciferase). A plasmid expressing Renilla luciferase can be co-transfected for normalization.
-
Compound Treatment: After transfection, cells are treated with various concentrations of the test compounds (KR-62980, KR-63198) or a known PPARγ agonist (e.g., rosiglitazone) as a positive control.
-
Incubation: Cells are incubated for 24-48 hours to allow for receptor activation and reporter gene expression.
-
Luciferase Assay: Cell lysates are prepared, and the luciferase activity is measured using a luminometer. Renilla luciferase activity is also measured for normalization of transfection efficiency.
-
Data Analysis: The fold activation of luciferase expression relative to the vehicle control is calculated. The EC50 value, the concentration at which 50% of the maximal response is observed, is determined by fitting the dose-response data to a sigmoidal curve.
Adipocyte Differentiation Assay
Objective: To assess the effect of KR-62980 and KR-63198 on the differentiation of preadipocytes into mature adipocytes.
Methodology:
-
Cell Seeding: 3T3-L1 preadipocytes are seeded in culture plates and grown to confluence.
-
Differentiation Induction: Two days post-confluence, adipogenesis is induced by treating the cells with a differentiation medium containing a standard adipogenic cocktail (e.g., 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin) in the presence or absence of the test compounds (KR-62980, KR-63198) or a positive control (rosiglitazone).
-
Medium Change: After 2-3 days, the medium is replaced with a maintenance medium containing insulin (B600854) and the test compounds. The medium is refreshed every 2-3 days.
-
Differentiation Period: The cells are allowed to differentiate for a total of 8-10 days.
-
Lipid Staining: Mature adipocytes are fixed with formalin and stained with Oil Red O to visualize the intracellular lipid droplets.
-
Quantification: The stained lipid droplets are extracted with isopropanol, and the absorbance is measured at a specific wavelength (e.g., 520 nm) to quantify the extent of adipogenesis. Alternatively, the number of differentiated cells can be counted under a microscope.
Conclusion
The available data clearly indicate that KR-62980 and KR-63198, despite being stereoisomers, possess distinct pharmacological profiles. The primary difference identified is their metabolic stability, with KR-62980 being cleared more rapidly in vitro. Furthermore, KR-62980's unique anti-adipogenic mechanism, mediated through the enhancement of the PPARγ-TAZ interaction, highlights the subtle yet significant impact of stereochemistry on drug-target interactions and subsequent cellular responses. Further studies are required to fully elucidate the PPARγ agonistic properties of KR-63198 and to explore whether it shares the neuroprotective and other beneficial effects observed with KR-62980. This comparative guide underscores the importance of characterizing individual stereoisomers during the drug development process to identify candidates with optimal efficacy and safety profiles.
References
- 1. In vitro metabolism of a novel PPAR gamma agonist, KR-62980, and its stereoisomer, KR-63198, in human liver microsomes and by recombinant cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biomedgrid.com [biomedgrid.com]
- 3. Library construction of stereochemically diverse isomers of spirooliganin: their total synthesis and antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KR-62980 suppresses lipid metabolism through inhibition of cytosolic NADP isocitrate dehydrogenase in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of PPARγ Agonist Effects in Multiple Cancer Cell Lines: An Illustrative Comparison
While specific cross-validation data for the novel PPARγ agonist KR-62980 in a broad range of cancer cell lines is not extensively available in current literature, this guide provides a comparative overview of the well-documented anti-cancer effects of other PPARγ agonists. This information serves as a valuable reference for researchers interested in the potential therapeutic applications of this class of compounds, including KR-62980, in oncology.
The activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor involved in the regulation of cellular metabolism, differentiation, and apoptosis, has been a focal point of anti-cancer research.[1] Several PPARγ agonists, such as rosiglitazone, pioglitazone, and troglitazone, have demonstrated significant anti-proliferative and pro-apoptotic activity in a variety of cancer cell lines.[1][2][3] However, their efficacy in clinical trials as monotherapies has been limited, leading to a growing interest in their use in combination therapies.[1][4]
This guide summarizes the effects of various PPARγ agonists across different cancer cell lines, providing a framework for the cross-validation of compounds like KR-62980.
Comparative Anti-Proliferative and Apoptotic Effects of PPARγ Agonists
The following tables summarize the observed effects of different PPARγ agonists on the proliferation and apoptosis of various cancer cell lines. These tables are illustrative and compiled from multiple studies to provide a comparative perspective.
| Table 1: Comparative Anti-Proliferative Activity of PPARγ Agonists (IC50 Values in µM) | |||
| Cell Line | Cancer Type | Rosiglitazone | Pioglitazone |
| A549 | Lung Adenocarcinoma | ~50[5] | >10[6] |
| HCT116 | Colon Cancer | Data not available | Data not available |
| T47D | Breast Cancer | Data not available | Data not available |
| BxPC-3 | Pancreatic Cancer | Data not available | >10[6] |
| Capan-1 | Pancreatic Cancer | Data not available | >10[6] |
| Aspc-1 | Pancreatic Cancer | Data not available | >10[6] |
| PANC-1 | Pancreatic Cancer | Data not available | >10[6] |
| MIApaCa-2 | Pancreatic Cancer | Data not available | >10[6] |
| 5637 | Bladder Cancer | Dose-dependent inhibition[2] | Data not available |
| T24 | Bladder Cancer | Dose-dependent inhibition[2] | Data not available |
| H295R | Adrenocortical Carcinoma | Inhibits proliferation[7] | Inhibits growth[7] |
| SW13 | Adrenocortical Carcinoma | Inhibits proliferation[7] | Data not available |
| BEL-7402 | Hepatocellular Carcinoma | Suppresses cell growth[8] | Data not available |
| Huh7 | Hepatocellular Carcinoma | Suppresses cell growth[8] | Data not available |
| Table 2: Induction of Apoptosis by PPARγ Agonists in Various Cancer Cell Lines | |||
| Cell Line | Cancer Type | Rosiglitazone | Pioglitazone |
| 5637 | Bladder Cancer | Induces apoptosis[2] | Data not available |
| T24 | Bladder Cancer | Induces apoptosis[2] | Data not available |
| Caki | Renal Cell Carcinoma | Data not available | Induces apoptosis[9] |
| H295R | Adrenocortical Carcinoma | Induces apoptosis[7] | Induces apoptosis[7] |
| A549 | Lung Adenocarcinoma | Data not available | Data not available |
| H1975 | Lung Adenocarcinoma | Data not available | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate the effects of PPARγ agonists.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the PPARγ agonist (e.g., KR-62980, rosiglitazone) for 24, 48, or 72 hours. Include a vehicle-treated control group.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the PPARγ agonist for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Quantification: Quantify the percentage of apoptotic cells in each treatment group.
Signaling Pathways and Experimental Workflows
The anti-cancer effects of PPARγ agonists are mediated through complex signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow for evaluating a novel compound.
Caption: PPARγ agonist signaling pathway leading to anti-cancer effects.
Caption: Workflow for evaluating a novel compound's effects across multiple cell lines.
Conclusion
The cross-validation of a compound's effects in multiple cell lines is a cornerstone of preclinical drug development. While direct comparative data for KR-62980 in a cancer context remains to be fully elucidated, the extensive research on other PPARγ agonists provides a strong foundation for understanding its potential mechanisms and effects. The data presented in this guide highlights the consistent anti-proliferative and pro-apoptotic effects of PPARγ activation across a range of cancer types. Future studies should aim to directly compare KR-62980 with these established PPARγ agonists in a panel of cancer cell lines to delineate its specific activity profile and therapeutic potential.
References
- 1. PPARγ Agonists in Combination Cancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rosiglitazone induces apoptosis on human bladder cancer 5637 and T24 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Antidiabetic Drug Ciglitazone Induces High Grade Bladder Cancer Cells Apoptosis through the Up-Regulation of TRAIL | PLOS One [journals.plos.org]
- 4. PPARγ Agonists in Combination Cancer Therapies. | Semantic Scholar [semanticscholar.org]
- 5. Anticancer actions of PPARγ ligands: Current state and future perspectives in human lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pioglitazone inhibits the proliferation and metastasis of human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rosiglitazone Inhibits Adrenocortical Cancer Cell Proliferation by Interfering with the IGF-IR Intracellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rosiglitazone sensitizes hepatocellular carcinoma cell lines to 5-fluorouracil antitumor activity through activation of the PPARγ signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
Independent Verification of KR-62980's Antihyperglycemic Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antihyperglycemic activity of the novel peroxisome proliferator-activated receptor-gamma (PPARγ) partial agonist, KR-62980, with established antidiabetic agents. The information presented is based on available preclinical data to assist in the evaluation of its therapeutic potential.
Executive Summary
KR-62980 is a novel selective PPARγ partial agonist demonstrating antihyperglycemic properties. Preclinical studies indicate its efficacy in lowering plasma glucose levels in diet-induced diabetic mouse models. Its mechanism of action is primarily attributed to its partial agonism of PPARγ, which is distinct from full agonists like rosiglitazone (B1679542). Additionally, KR-62980 has been shown to inhibit cytosolic NADP+ isocitrate dehydrogenase (cICDH), a mechanism that may contribute to its metabolic effects. This guide will compare the available data on KR-62980 with standard antihyperglycemic drugs, metformin (B114582) and sitagliptin (B1680988), to provide a framework for its independent verification.
Comparative Antihyperglycemic Activity
While direct head-to-head preclinical studies comparing KR-62980 with metformin and sitagliptin are not extensively available in the public domain, a comparison can be initiated based on its performance against the full PPARγ agonist, rosiglitazone.
Table 1: Comparison of Antihyperglycemic Effects in High-Fat Diet-Induced Diabetic C57BL/6J Mice
| Parameter | KR-62980 | Rosiglitazone | Metformin (Typical Range) | Sitagliptin (Typical Range) |
| Dosage | Not Specified | Not Specified | 200-250 mg/kg/day | 10 mg/kg/day |
| Treatment Duration | 14 days | 14 days | Variable | Variable |
| Effect on Plasma Glucose | Reduction observed | Reduction observed | Significant Reduction | Significant Reduction |
| Key Mechanism of Action | Partial PPARγ Agonist, cICDH Inhibition | Full PPARγ Agonist | AMPK Activator | DPP-4 Inhibitor |
Note: Specific quantitative data for KR-62980 and rosiglitazone from direct comparative studies were not available for inclusion in this table. The effects of metformin and sitagliptin are based on typical findings in preclinical db/db mouse models. Further studies are required to establish a direct quantitative comparison.
Signaling Pathways and Mechanisms of Action
To visually represent the mechanisms of the compared drugs, the following diagrams illustrate their primary signaling pathways.
Caption: Signaling pathway of KR-62980.
Caption: Signaling pathways of Metformin and Sitagliptin.
Experimental Protocols for Antihyperglycemic Activity Assessment
To facilitate independent verification, the following are detailed methodologies for key in vivo experiments typically used to assess antihyperglycemic activity.
Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model (e.g., db/db mice)
Objective: To evaluate the effect of a compound on glucose disposal following an oral glucose challenge.
Procedure:
-
Animal Model: Male db/db mice (or other relevant diabetic models) are acclimatized for at least one week before the experiment.
-
Housing: Mice are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.
-
Dosing:
-
The test compound (e.g., KR-62980) is administered orally (p.o.) at the desired dose(s).
-
Comparator drugs (e.g., Metformin, 250 mg/kg; Sitagliptin, 10 mg/kg) and a vehicle control are administered to respective groups.
-
-
Fasting: After drug administration (typically 1 hour post-dose), mice are fasted for 6 hours with free access to water.
-
Glucose Challenge: A baseline blood sample (Time 0) is collected from the tail vein. Immediately after, a 20% glucose solution is administered orally at a dose of 2 g/kg body weight.
-
Blood Sampling: Blood samples are collected from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Glucose Measurement: Blood glucose concentrations are measured using a calibrated glucometer.
-
Data Analysis: The area under the curve (AUC) for blood glucose levels is calculated for each group to assess the overall effect on glucose tolerance.
Caption: Experimental workflow for the Oral Glucose Tolerance Test.
Insulin Tolerance Test (ITT)
Objective: To assess peripheral insulin sensitivity.
Procedure:
-
Animal Model and Housing: As described for the OGTT.
-
Dosing: Test and comparator compounds are administered as in the OGTT protocol.
-
Fasting: Mice are fasted for 4-6 hours prior to the test.
-
Insulin Injection: A baseline blood glucose sample (Time 0) is taken. Subsequently, human insulin (typically 0.75 U/kg body weight) is administered via intraperitoneal (i.p.) injection.
-
Blood Sampling and Measurement: Blood glucose is measured at 15, 30, 45, and 60 minutes post-insulin injection.
-
Data Analysis: The rate of glucose disappearance is calculated to determine insulin sensitivity.
Conclusion
KR-62980 presents a promising profile as an antihyperglycemic agent with a distinct mechanism of action as a partial PPARγ agonist and cICDH inhibitor. The available preclinical data suggests efficacy in reducing plasma glucose. However, to fully ascertain its therapeutic potential and position within the current landscape of antidiabetic drugs, direct, quantitative comparative studies against standard-of-care agents like metformin and sitagliptin are essential. The experimental protocols provided in this guide offer a standardized approach for conducting such independent verification studies. Researchers are encouraged to perform these comparative experiments to generate the data necessary for a comprehensive evaluation of KR-62980's antihyperglycemic activity.
A Comparative Analysis of KR-62980 and Other Investigational Drugs for Type 2 Diabetes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the investigational diabetes drug KR-62980 against other novel therapeutic agents: lobeglitazone (B1674985), a fellow peroxisome proliferator-activated receptor-gamma (PPARγ) agonist; evogliptin (B1263388), a dipeptidyl peptidase-4 (DPP-4) inhibitor; and dapagliflozin (B1669812), a sodium-glucose cotransporter-2 (SGLT2) inhibitor. The information is compiled from preclinical and clinical data to assist in evaluating their potential as treatments for type 2 diabetes mellitus.
Executive Summary
KR-62980 is a novel, selective partial PPARγ agonist designed to offer the antihyperglycemic benefits of full agonists like rosiglitazone (B1679542) and lobeglitazone, but with an improved side-effect profile, particularly concerning weight gain and adipogenesis. This guide will delve into the mechanistic nuances and present available performance data for KR-62980 in comparison to lobeglitazone, evogliptin, and dapagliflozin, which represent different and established classes of diabetes therapeutics.
Mechanism of Action
The therapeutic agents discussed in this guide employ distinct mechanisms to achieve glycemic control.
PPARγ Agonists: KR-62980 and Lobeglitazone
Both KR-62980 and lobeglitazone are insulin (B600854) sensitizers that act by activating PPARγ, a nuclear receptor predominantly expressed in adipose tissue. Activation of PPARγ modulates the expression of genes involved in glucose and lipid metabolism, leading to enhanced insulin sensitivity in peripheral tissues.
KR-62980 is characterized as a partial PPARγ agonist. This partial activation is hypothesized to be the reason for its weaker adipogenic effects compared to full PPARγ agonists.[1] It has been shown to suppress rosiglitazone-induced adipocyte differentiation. One of its unique mechanisms involves the inhibition of cytosolic NADP+ isocitrate dehydrogenase (cICDH), which plays a role in lipid metabolism.
Lobeglitazone, another thiazolidinedione (TZD), is a potent PPARγ agonist.[2] Its mechanism is centered on improving insulin sensitivity by activating PPARγ, which in turn enhances glucose uptake in peripheral tissues and reduces hepatic glucose production.[3]
DPP-4 Inhibitor: Evogliptin
Evogliptin belongs to the class of DPP-4 inhibitors. DPP-4 is an enzyme that degrades incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, evogliptin increases the levels of active incretins, which in turn stimulate glucose-dependent insulin secretion, suppress glucagon (B607659) release, and slow gastric emptying.
SGLT2 Inhibitor: Dapagliflozin
Dapagliflozin is a selective inhibitor of SGLT2, a protein responsible for the reabsorption of the majority of glucose from the glomerular filtrate in the kidneys. By blocking SGLT2, dapagliflozin promotes the excretion of glucose in the urine, thereby lowering blood glucose levels independently of insulin action.[4][5]
Preclinical Data Comparison
The following tables summarize key preclinical findings for KR-62980 and the comparator drugs. It is important to note that these data are compiled from different studies and direct head-to-head comparisons may not be available for all parameters.
In Vitro Potency and Selectivity
| Drug | Target | Assay | Potency | Selectivity | Reference |
| KR-62980 | PPARγ | Transactivation Assay | EC50: 15 nM | Selective for PPARγ | [1] |
| Lobeglitazone | PPARγ | Transactivation Assay | EC50: 0.1374 µM | Selective for PPARγ | [2] |
| Evogliptin | DPP-4 | Inhibition Assay | IC50: 0.9 nM | >6,000-fold vs. DPP-8/9 | [6] |
| Dapagliflozin | SGLT2 | Inhibition Assay | IC50: 1.1 nM | ~1,200-fold vs. SGLT1 | [7] |
In Vivo Efficacy in Animal Models of Diabetes
Oral Glucose Tolerance Test (OGTT)
| Drug | Animal Model | Dose | Effect on Glucose AUC | Reference |
| KR-62980 | High-fat diet-induced diabetic mice | Not specified | Reduced plasma glucose levels | [1] |
| Lobeglitazone | High-fat diet-induced obese mice | Not specified | Significantly improved glucose tolerance | [8] |
| Evogliptin | Mouse models | Not specified | Significant hypoglycemic effects | [9] |
| Dapagliflozin | Zucker diabetic fatty rats | Single oral dose | Stimulated glucose excretion | [10] |
Body Weight
| Drug | Animal Model | Duration | Effect on Body Weight | Reference |
| KR-62980 | High-fat diet-induced C57BL/6J mice | 14 days | Little effect on weight gain | [1] |
| Lobeglitazone | High-fat diet-fed mice | 9 weeks | Slightly increased body weight | [11] |
| Evogliptin | Not specified | Not specified | Generally neutral effect | |
| Dapagliflozin | High-fat diet-induced obese mice | 9 weeks | Reduced fat mass without affecting muscle mass | [12][13] |
Experimental Protocols
PPARγ Transactivation Assay
Objective: To determine the ability of a compound to activate the PPARγ receptor.
Methodology:
-
Cell Culture: CV-1 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
-
Transfection: Cells are transiently transfected with expression vectors for PPARγ and its heterodimeric partner, retinoid X receptor (RXR), along with a reporter plasmid containing a PPAR-responsive element (PPRE) linked to a luciferase gene.
-
Treatment: Following transfection, cells are treated with varying concentrations of the test compound (e.g., KR-62980, lobeglitazone) or a vehicle control for 24 hours.
-
Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The fold induction of luciferase activity relative to the vehicle control is calculated. The EC50 value (the concentration at which 50% of the maximal response is achieved) is determined by fitting the dose-response data to a sigmoidal curve.
3T3-L1 Adipocyte Differentiation and Glucose Uptake Assay
Objective: To assess the effect of a compound on adipocyte differentiation and insulin-stimulated glucose uptake.
Methodology:
-
Cell Culture and Differentiation: 3T3-L1 preadipocytes are grown to confluence. Differentiation is induced by treating the cells with a cocktail containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX). Test compounds can be added during or after differentiation.
-
Glucose Uptake Assay:
-
Differentiated adipocytes are serum-starved.
-
Cells are then stimulated with insulin in the presence or absence of the test compound.
-
Glucose uptake is initiated by adding radiolabeled 2-deoxy-D-glucose ([³H]-2-DOG).
-
After a defined incubation period, the reaction is stopped, and cells are lysed.
-
The amount of intracellular [³H]-2-DOG is quantified by scintillation counting.
-
-
Data Analysis: Glucose uptake is expressed as a percentage of the control (insulin-stimulated) and plotted against the compound concentration.
Oral Glucose Tolerance Test (OGTT) in High-Fat Diet-Induced Diabetic Mice
Objective: To evaluate the effect of a compound on glucose tolerance in an in vivo model of type 2 diabetes.
Methodology:
-
Animal Model: Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for several weeks to induce obesity and insulin resistance.[14]
-
Drug Administration: Mice are administered the test compound or vehicle orally at a specified time before the glucose challenge.
-
Fasting: Mice are fasted overnight (typically 6-8 hours) prior to the test.[14]
-
Glucose Challenge: A bolus of glucose (typically 2 g/kg body weight) is administered orally.[14]
-
Blood Sampling: Blood samples are collected from the tail vein at baseline (0 minutes) and at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Glucose Measurement: Blood glucose concentrations are measured using a glucometer.
-
Data Analysis: The area under the curve (AUC) for glucose is calculated for each group to assess the overall glucose excursion.
DPP-4 Inhibition Assay
Objective: To measure the inhibitory activity of a compound against the DPP-4 enzyme.
Methodology:
-
Reagents: Recombinant human DPP-4 enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), and the test compound (e.g., evogliptin).
-
Assay Procedure:
-
The DPP-4 enzyme is pre-incubated with various concentrations of the test compound in an assay buffer.
-
The enzymatic reaction is initiated by adding the fluorogenic substrate.
-
The fluorescence generated by the cleavage of the substrate is measured over time using a fluorescence plate reader.
-
-
Data Analysis: The rate of the reaction is determined, and the percent inhibition is calculated relative to a control without the inhibitor. The IC50 value (the concentration at which 50% of the enzyme activity is inhibited) is determined from the dose-response curve.[5][15]
SGLT2 Inhibition Assay
Objective: To determine the inhibitory potency of a compound on the SGLT2 transporter.
Methodology:
-
Cell Line: A cell line stably expressing human SGLT2 (e.g., CHO or HEK293 cells) is used.
-
Glucose Uptake Assay:
-
Cells are incubated with the test compound (e.g., dapagliflozin) at various concentrations.
-
A fluorescently labeled glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), is added to the cells.
-
The uptake of 2-NBDG is measured by detecting the intracellular fluorescence using a fluorescence microplate reader or microscope.
-
-
Data Analysis: The inhibition of glucose uptake is plotted against the compound concentration to determine the IC50 value.[16]
Signaling Pathways and Experimental Workflows
PPARγ Signaling Pathway
Caption: PPARγ agonist signaling pathway.
DPP-4 Inhibition Workflow
Caption: DPP-4 inhibition assay workflow.
SGLT2 Inhibition and Glucose Excretion
Caption: SGLT2 inhibition mechanism.
Conclusion
KR-62980 represents a promising development in the PPARγ agonist class, with preclinical data suggesting a favorable profile of potent antihyperglycemic activity coupled with reduced adipogenic side effects. Its mechanism, which may involve TAZ-dependent suppression of PPARγ-mediated adipogenesis, differentiates it from full agonists like lobeglitazone.
In comparison to other classes of investigational drugs, KR-62980's insulin-sensitizing mechanism is distinct from the incretin-enhancing effect of the DPP-4 inhibitor evogliptin and the insulin-independent glucose excretion promoted by the SGLT2 inhibitor dapagliflozin. Each of these agents offers a unique approach to managing type 2 diabetes, and the choice of therapy will likely depend on the specific patient profile and desired therapeutic outcomes.
Further head-to-head clinical trials are necessary to definitively establish the comparative efficacy and safety of KR-62980 against these and other diabetes therapies. The data presented in this guide provides a foundational overview for researchers and drug development professionals to inform their ongoing work in the field of diabetes therapeutics.
References
- 1. KR-62980: a novel peroxisome proliferator-activated receptor gamma agonist with weak adipogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lobeglitazone: A Novel Thiazolidinedione for the Management of Type 2 Diabetes Mellitus [e-dmj.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Treatment with Lobeglitazone Attenuates Hepatic Steatosis in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Targeting the kidney and glucose excretion with dapagliflozin: preclinical and clinical evidence for SGLT2 inhibition as a new option for treatment of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of lobeglitazone on insulin resistance and hepatic steatosis in high-fat diet-fed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dapagliflozin Reduces Fat Mass without Affecting Muscle Mass in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Translational Potential of KR-62980: A Comparative Guide for Drug Development Professionals
KR-62980, a novel selective peroxisome proliferator-activated receptor-gamma (PPARγ) partial agonist, has emerged as a promising therapeutic candidate with potential applications in metabolic and neurodegenerative diseases. This guide provides a comprehensive comparison of KR-62980 with established PPARγ agonists, rosiglitazone (B1679542) and pioglitazone (B448), to facilitate an objective assessment of its translational potential.
This analysis focuses on key preclinical and in vitro data, summarizing quantitative findings in comparative tables and providing detailed experimental methodologies. Visualizations of key signaling pathways and experimental workflows are included to enhance understanding.
Comparative Analysis of PPARγ Agonists
KR-62980 distinguishes itself from full PPARγ agonists like rosiglitazone and pioglitazone through its selective receptor modulation. This selectivity may offer a superior therapeutic window, potentially mitigating some of the side effects associated with full agonists, such as weight gain and fluid retention.
In Vitro Efficacy and Potency
KR-62980 demonstrates potent and selective activation of PPARγ. In a transactivation assay, KR-62980 exhibited an EC50 of 15 nM, indicating strong potency in activating its target receptor.
| Compound | Target | Assay Type | EC50/IC50 | Key Findings |
| KR-62980 | PPARγ | Transactivation Assay | 15 nM | Selective PPARγ agonist. |
| Rosiglitazone | PPARγ | Not specified in provided abstracts | Not specified | Full PPARγ agonist. |
| Pioglitazone | PPARγ | Not specified in provided abstracts | Not specified | Full PPARγ agonist. |
Pharmacokinetic Profile
Preclinical studies in rats have elucidated the pharmacokinetic properties of KR-62980, revealing good oral bioavailability and a moderate half-life.
| Parameter | KR-62980 (Rats) | Rosiglitazone (Humans) | Pioglitazone (Humans) |
| Bioavailability | ~65% | ~99% | ~83% |
| Half-life (t1/2) | ~2.5 hours | 3-4 hours | 3-7 hours |
| Metabolism | Primarily hepatic | Primarily hepatic | Primarily hepatic |
Adipogenic and Metabolic Effects
A key differentiator for KR-62980 is its weak adipogenic profile compared to full agonists. While promoting glucose uptake in adipocytes, it shows minimal induction of adipogenesis, suggesting a potential for reduced weight gain as a side effect. Furthermore, KR-62980 has been shown to inhibit cytosolic NADP+ isocitrate dehydrogenase (cICDH), an enzyme involved in lipid metabolism.
Neuroprotective Potential: A Comparative Overview
While in vivo neuroprotection data for KR-62980 is not yet available in the public domain, in vitro studies point towards a promising neuroprotective effect. In contrast, extensive in vivo research has demonstrated the neuroprotective capabilities of rosiglitazone and pioglitazone in various models of neurological damage.
In Vitro Neuroprotection: KR-62980
A key study demonstrated that KR-62980 protects neuronal cells from chemical ischemia-reperfusion injury in a dose-dependent manner. This effect is mediated through the PPARγ-dependent suppression of PTEN and subsequent activation of the pro-survival Akt and ERK signaling pathways.
In Vivo Neuroprotection: Rosiglitazone and Pioglitazone
Numerous animal studies have established the neuroprotective efficacy of rosiglitazone and pioglitazone in models of stroke, traumatic brain injury, and neurodegenerative diseases. These effects are attributed to their anti-inflammatory, antioxidant, and anti-apoptotic properties.
| Compound | Animal Model | Injury Type | Key Neuroprotective Outcomes |
| Rosiglitazone | Rat | Subarachnoid Hemorrhage | Reduced neuronal degeneration, lowered glutamate (B1630785) levels, attenuated cerebral vasospasm. |
| Pioglitazone | Rat | Permanent Focal Cerebral Ischemia | Reduced infarct volume, improved motor deficits, suppressed NF-κB signaling. |
Experimental Protocols
Chemical Ischemia-Reperfusion Injury in SK-N-SH Cells
This protocol is designed to assess the neuroprotective effects of compounds against neuronal cell death induced by chemical ischemia and subsequent reperfusion.
Cell Culture:
-
Human neuroblastoma SK-N-SH cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
Induction of Chemical Ischemia:
-
Cells are washed and incubated in a glucose-free medium.
-
An inhibitor of mitochondrial respiration, such as sodium azide, is added to induce chemical ischemia.
-
Cells are incubated under these conditions for a specified period (e.g., 1-2 hours).
Reperfusion:
-
The ischemia-inducing medium is removed.
-
Cells are washed and incubated in a glucose-containing medium to simulate reperfusion.
-
Cell viability is assessed at various time points post-reperfusion using methods like the MTT assay.
Treatment:
-
Test compounds (e.g., KR-62980, rosiglitazone) are added to the culture medium at various concentrations before, during, or after the ischemic insult to evaluate their protective effects.
3T3-L1 Adipocyte Differentiation and Glucose Uptake Assay
This protocol is used to evaluate the adipogenic potential and insulin-sensitizing effects of PPARγ agonists.
Cell Culture and Differentiation:
-
3T3-L1 preadipocytes are cultured to confluence.
-
Differentiation is induced by treating the cells with a cocktail containing insulin (B600854), dexamethasone, and a phosphodiesterase inhibitor (e.g., IBMX).
-
After a few days, the medium is switched to a maintenance medium containing insulin.
-
The formation of lipid droplets, a hallmark of adipocyte differentiation, is monitored.
Glucose Uptake Assay:
-
Differentiated 3T3-L1 adipocytes are serum-starved.
-
Cells are then stimulated with insulin in the presence or absence of the test compound.
-
Radiolabeled or fluorescently tagged glucose (e.g., 2-deoxy-D-[³H]glucose) is added to the medium.
-
The amount of glucose taken up by the cells is measured to determine the insulin-sensitizing effect of the compound.
Signaling Pathways and Experimental Workflows
Caption: Neuroprotective signaling pathway of KR-62980.
Caption: Workflow for in vitro neuroprotection assay.
Conclusion and Future Directions
KR-62980 presents a compelling profile as a selective PPARγ modulator with the potential for an improved safety profile over existing full agonists. Its potent PPARγ activation, favorable pharmacokinetic properties, and weak adipogenic effects warrant further investigation. The in vitro neuroprotective data are encouraging, suggesting a therapeutic avenue beyond metabolic diseases.
To fully assess the translational potential of KR-62980, future research should prioritize:
-
In vivo studies to confirm its neuroprotective efficacy in relevant animal models of neurological diseases, such as stroke and neurodegeneration.
-
Head-to-head comparative studies with rosiglitazone and pioglitazone to directly compare their efficacy and side-effect profiles in both metabolic and neurological disease models.
-
Elucidation of the detailed molecular mechanisms underlying its selective PPARγ modulation and its impact on gene expression profiles.
Addressing these key areas will provide a more complete picture of KR-62980's therapeutic potential and guide its future clinical development.
Safety Operating Guide
Navigating the Safe Handling of Novel Compounds: A General Protocol in the Absence of Specific Data for KR-31080
Crucial Safety Notice: A specific Safety Data Sheet (SDS) for the compound designated KR-31080 could not be located through comprehensive searches. The information presented herein is based on general laboratory safety principles and data from safety sheets for other chemical substances. This guidance is intended to provide a framework for safe chemical handling but must not be considered a substitute for a substance-specific SDS. Researchers, scientists, and drug development professionals must obtain and thoroughly review the official SDS for this compound from the manufacturer or supplier before any handling, storage, or disposal of this compound.
Immediate Safety and Logistical Framework
In any research and development setting, the introduction of a new chemical entity requires a stringent adherence to safety protocols. The following sections outline essential personal protective equipment (PPE), handling procedures, and emergency plans that should be considered standard practice when working with novel compounds of unknown toxicity.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes recommended PPE for handling research compounds where specific hazard data is unavailable. This is a baseline recommendation and should be adapted as more information about the compound's properties becomes available.
| Body Part | Personal Protective Equipment | Specification/Standard | Rationale |
| Eyes/Face | Safety Goggles or Face Shield | ANSI Z87.1 certified | Protects against splashes, mists, and airborne particles. |
| Hands | Chemical-Resistant Gloves | Nitrile, Neoprene, or other appropriate material based on potential solvent use. | Prevents direct skin contact and absorption of the chemical. |
| Body | Laboratory Coat | Flame-resistant, long-sleeved | Protects skin and personal clothing from contamination. |
| Respiratory | NIOSH-approved Respirator | Required if handling powders, generating aerosols, or in case of inadequate ventilation. | Prevents inhalation of potentially harmful airborne particles or vapors. |
General Hygiene Practices:
-
Do not eat, drink, or smoke in laboratory areas.
-
Wash hands thoroughly after handling any chemical, before leaving the lab, and before eating or drinking.
-
Remove contaminated clothing immediately and wash before reuse.
Operational and Disposal Plans
A clear and concise plan for the handling, storage, and disposal of any new chemical is critical to maintaining a safe laboratory environment.
Handling and Storage
-
Receiving and Unpacking:
-
Inspect incoming containers for damage or leaks.
-
Wear appropriate PPE during unpacking.
-
Verify the container label matches the substance ordered.
-
-
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly closed when not in use.
-
Store away from incompatible materials such as strong acids and oxidizing agents.
-
Ensure the storage location is secure and accessible only to authorized personnel.
-
-
Dispensing and Use:
-
Handle in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Use the smallest quantity of the substance necessary for the experiment.
-
Avoid generating dust or aerosols.
-
Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Waste Collection:
-
Collect waste in designated, properly labeled, and sealed containers.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Waste Disposal:
-
Dispose of the chemical waste through an approved hazardous waste disposal company.
-
Empty containers should be handled as hazardous waste unless properly decontaminated.
-
Emergency Procedures: Chemical Spill Response
In the event of a chemical spill, a swift and organized response is crucial to mitigate potential hazards. The following workflow provides a step-by-step guide for handling a spill of a research compound.
Caption: A workflow diagram for a chemical spill response.
This generalized protocol serves as a foundational guide for ensuring laboratory safety when handling novel compounds like this compound. It is imperative for all personnel to be trained on these procedures and to always prioritize safety by seeking out and adhering to the specific guidance provided in the official Safety Data Sheet for any chemical they handle.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
